molecular formula C10H11F2NO3S B596724 N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide CAS No. 1254567-71-9

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Cat. No.: B596724
CAS No.: 1254567-71-9
M. Wt: 263.259
InChI Key: RWAQKKCELAQLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C10H11F2NO3S and its molecular weight is 263.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQKKCELAQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219886
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-58-7
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, with the CAS Number 918523-58-7, is a crucial building block in the synthesis of complex therapeutic agents. Its specific substitution pattern, featuring a sulfonamide, a formyl group, and two fluorine atoms on the phenyl ring, makes it a valuable synthon for introducing key pharmacophoric elements. This guide outlines a likely and feasible synthetic pathway based on established chemical principles and analogous reactions found in the patent literature.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step sequence, starting from a commercially available or readily synthesized precursor. The proposed pathway involves the sulfonamidation of a key aniline intermediate.

Overall Reaction Scheme:

Synthesis Pathway 3-Amino-2,6-difluorobenzaldehyde 3-Amino-2,6-difluorobenzaldehyde Reaction_Step Sulfonamidation 3-Amino-2,6-difluorobenzaldehyde->Reaction_Step Propane-1-sulfonyl chloride Propane-1-sulfonyl chloride Propane-1-sulfonyl chloride->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule Pyridine, DCM Experimental Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Target Molecule Start1 Start Reagents1 Mix 3-Nitro-2,6-difluorobenzaldehyde, Fe, NH4Cl in EtOH/H2O Start1->Reagents1 Reflux1 Reflux Reagents1->Reflux1 Filter1 Filter through Celite Reflux1->Filter1 Extract1 Extract with Ethyl Acetate Filter1->Extract1 Purify1 Dry and Concentrate Extract1->Purify1 Intermediate1 Obtain 3-Amino-2,6-difluorobenzaldehyde Purify1->Intermediate1 Start2 Start Intermediate1->Start2 Reagents2 Dissolve Intermediate 1 in DCM, add Pyridine Start2->Reagents2 Add_Sulfonyl Add Propane-1-sulfonyl chloride at 0°C Reagents2->Add_Sulfonyl Stir Stir at Room Temperature Add_Sulfonyl->Stir Quench Quench with 1M HCl Stir->Quench Extract2 Extract with DCM Quench->Extract2 Purify2 Column Chromatography Extract2->Purify2 Final_Product Obtain N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Purify2->Final_Product

An In-depth Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS 918523-58-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent BRAF V600E inhibitor, Vemurafenib (PLX4032). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its critical application in the drug development pipeline. While the compound itself is not known to possess significant biological activity, its function as a pivotal building block for a targeted cancer therapeutic underscores its importance in medicinal chemistry. This document will also briefly touch upon the mechanism of action of the final drug product, Vemurafenib, to provide a complete context for the relevance of this intermediate.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. The available quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 918523-58-7[1][2][3]
Molecular Formula C₁₀H₁₁F₂NO₃S[4]
Molecular Weight 263.26 g/mol [4]
Appearance Powder or liquid[3]
Purity ≥97%[3]
Boiling Point (Predicted) 350.3 ± 52.0 °C[1]
Density (Predicted) 1.438 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the sulfonamidation of 2,4-difluoroaniline, followed by a directed formylation. The following protocols are based on established synthetic routes for Vemurafenib intermediates.

Synthesis of the Precursor: N-(2,4-Difluorophenyl)propane-1-sulfonamide

The initial step involves the reaction of 2,4-difluoroaniline with propane-1-sulfonyl chloride to form the corresponding sulfonamide.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4-difluoroaniline in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Sulfonylation: Cool the reaction mixture in an ice bath (0-5°C). Slowly add propane-1-sulfonyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Formylation to Yield this compound

The introduction of the formyl group at the ortho-position to the sulfonamide is a critical step. This is typically achieved through an ortho-directed formylation reaction, such as a modified Vilsmeier-Haack or Duff reaction.

Experimental Protocol (Illustrative Example using a Directed Ortho-Formylation):

  • Reaction Setup: Dissolve the precursor, N-(2,4-difluorophenyl)propane-1-sulfonamide, in a suitable solvent. For certain directed formylations, a high boiling point aprotic solvent may be used.

  • Formylating Agent: A variety of formylating agents can be employed. Common methods for aromatic formylation include the Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine in an acidic medium).[5][6][7][8][9][10][11][12][13][14][15][16][17][18] The choice of reagent and conditions will depend on the specific requirements for regioselectivity and substrate compatibility.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the electrophilic aromatic substitution.

  • Reaction Monitoring: The progress of the formylation is monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled and carefully quenched with water or an aqueous base. The product is then extracted into an organic solvent.

  • Purification: The organic extracts are combined, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization to yield the desired compound.

Role in Drug Development: The Synthesis of Vemurafenib

This compound is a crucial intermediate in the multi-step synthesis of Vemurafenib. The formyl group serves as a reactive handle for the subsequent construction of the pyrrolopyridine core of the final drug molecule.

MAPK_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation and Survival Transcription_Factors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

References

Structure Elucidation of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. The document details the methodologies for its synthesis and characterization using various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single Crystal X-ray Diffraction. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and structural diagrams are visualized using Graphviz DOT language.

Molecular Structure and Properties

This compound is a synthetic organic compound with the molecular formula C₁₀H₁₁F₂NO₃S and a molecular weight of 263.26 g/mol . Its structure features a difluorinated benzaldehyde ring system connected to a propane-1-sulfonamide moiety.

PropertyValue
Molecular Formula C₁₀H₁₁F₂NO₃S
Molecular Weight 263.26 g/mol
CAS Number 918523-58-7
Appearance Predicted to be a solid

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process starting from 2,4-difluorobenzaldehyde. The first step involves the nitration of the benzaldehyde, followed by the reduction of the nitro group to an amine. The resulting 2,4-difluoro-3-aminobenzaldehyde is then reacted with propanesulfonyl chloride to yield the final product.

Synthesis_Workflow start 2,4-Difluorobenzaldehyde step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2,4-Difluoro-3-nitrobenzaldehyde step1->intermediate1 step2 Reduction (Fe, HCl or H₂, Pd/C) intermediate1->step2 intermediate2 2,4-Difluoro-3-aminobenzaldehyde step2->intermediate2 step3 Sulfonylation (Propanesulfonyl chloride, Pyridine) intermediate2->step3 product This compound step3->product

A proposed synthetic pathway for this compound.

Spectroscopic and Crystallographic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.35s1H-CHO
8.51t, J=8.5 Hz1HAr-H
7.20t, J=8.5 Hz1HAr-H
7.10s1H-NH-
3.20t, J=7.5 Hz2H-SO₂-CH₂-
1.85sext, J=7.5 Hz2H-CH₂-CH₂-CH₃
1.05t, J=7.5 Hz3H-CH₂-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
188.0-CHO
162.5 (dd, J=250, 12 Hz)C-F
158.0 (dd, J=250, 12 Hz)C-F
135.0 (dd, J=10, 2 Hz)Ar-C
125.0 (dd, J=5, 2 Hz)Ar-C
120.0 (dd, J=15, 5 Hz)Ar-C
112.0 (dd, J=20, 5 Hz)Ar-C
55.0-SO₂-CH₂-
17.0-CH₂-CH₂-CH₃
13.0-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted ESI-MS Data

m/zAssignment
264.04[M+H]⁺
286.02[M+Na]⁺

A plausible fragmentation pathway for this compound under positive ion ESI-MS/MS conditions is initiated by the loss of the propanesulfonyl group, followed by further fragmentation of the aromatic ring.

Mass_Spec_Fragmentation parent [M+H]⁺ m/z = 264.04 loss_SO2 - SO₂ parent->loss_SO2 loss_C3H6 - C₃H₆ parent->loss_C3H6 Loss of propyl group frag1 [M+H - SO₂]⁺ m/z = 200.04 loss_SO2->frag1 frag2 [M+H - C₃H₇SO₂]⁺ m/z = 156.02 loss_C3H6->frag2 loss_CO - CO frag2->loss_CO frag3 [C₆H₄F₂N]⁺ m/z = 128.03 loss_CO->frag3

A plausible ESI-MS/MS fragmentation pathway.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps to identify the functional groups present in the molecule.

Predicted FT-IR Data (Solid, KBr)

Wavenumber (cm⁻¹)Assignment
3250-3350N-H stretch
2950-3000C-H stretch (aliphatic)
2850-2900C-H stretch (aldehyde)
1680-1700C=O stretch (aldehyde)
1600-1620C=C stretch (aromatic)
1330-1370S=O stretch (asymmetric)
1140-1180S=O stretch (symmetric)
1200-1300C-F stretch

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of this compound.

Experimental_Workflow synthesis Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FT-IR Spectroscopy purification->ftir xray Single Crystal X-ray Diffraction purification->xray elucidation Structure Elucidation nmr->elucidation ms->elucidation ftir->elucidation xray->elucidation

The overall experimental workflow for structure elucidation.
Synthesis of 2,4-Difluoro-3-aminobenzaldehyde

  • Nitration of 2,4-Difluorobenzaldehyde: To a stirred solution of concentrated sulfuric acid, cool to 0 °C and slowly add fuming nitric acid. Maintain the temperature at 0 °C and add 2,4-difluorobenzaldehyde dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-difluoro-3-nitrobenzaldehyde.

  • Reduction of 2,4-Difluoro-3-nitrobenzaldehyde: Dissolve the nitro derivative in ethanol or acetic acid. Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, filter off the iron salts, and neutralize the filtrate. Extract the product with an organic solvent, wash, dry, and concentrate to yield 2,4-difluoro-3-aminobenzaldehyde.

Synthesis of this compound
  • Dissolve 2,4-difluoro-3-aminobenzaldehyde in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

NMR Spectroscopic Analysis
  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse program and acquire a larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometric Analysis
  • Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Analyze the resulting product ion spectrum to identify the fragmentation patterns.

FT-IR Spectroscopic Analysis
  • Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of an FT-IR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Single Crystal X-ray Diffraction
  • Grow single crystals of the compound suitable for X-ray diffraction. This can typically be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Process the diffraction data, including integration of reflection intensities and absorption correction.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

This comprehensive guide provides the necessary theoretical and practical information for the successful structure elucidation of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

In-depth Technical Guide: The Mechanism of Action of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a critical lack of specific data regarding the mechanism of action, biological targets, and quantitative efficacy of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. This compound, identified by the CAS Number 918523-58-7, appears primarily in chemical supplier databases and is likely utilized as an intermediate in multi-step organic syntheses rather than as a biologically active agent itself.

While the broader class of sulfonamides is well-characterized for its diverse biological activities, including antibacterial and anticancer effects, this specific molecule has not been the subject of published research detailing its interactions with biological systems. Extensive searches have yielded no quantitative data (e.g., IC50, Ki, EC50 values), detailed experimental protocols, or elucidated signaling pathways directly associated with this compound.

The Role of Sulfonamides in Drug Discovery

The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents.[1][2][3] Generally, sulfonamides exert their effects through various mechanisms, most notably by acting as competitive inhibitors of dihydropteroate synthetase (DHPS) in bacteria, an essential enzyme in folate synthesis.[1][4][5][6] This inhibition disrupts the production of DNA and RNA precursors, leading to a bacteriostatic effect.[1][4]

Beyond their antibacterial properties, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anticancer agents.[2][3] For instance, certain sulfonamides have shown efficacy as PI3K/mTOR dual inhibitors and have been investigated as antiproliferative candidates in lung cancer models.[7][8]

This compound as a Chemical Intermediate

The available information strongly suggests that this compound serves as a building block for the synthesis of more complex, pharmacologically active molecules. Chemical supplier listings confirm its availability for research and development purposes, which is typical for such intermediates.[9][10][11]

A structurally related compound, N-(3-Carboxy-2,4-difluorophenyl)propane-1-sulphonamide, is known to be an intermediate in the synthesis of Vemurafenib, a potent BRAF inhibitor used in the treatment of melanoma.[12] This relationship further supports the likelihood that this compound is also a precursor in the development of targeted therapies.

Future Directions

To elucidate the potential mechanism of action of this compound, a systematic biological evaluation would be required. A proposed workflow for such an investigation is outlined below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Elucidation A Compound Synthesis & Purity Analysis B High-Throughput Screening (HTS) (e.g., cell viability, enzyme panels) A->B C Affinity Chromatography B->C Active Hits D Computational Docking B->D F In Vitro Enzyme Assays C->F D->F E Genetic Knockdown/Overexpression G Cell-Based Signaling Assays (e.g., Western Blot, Reporter Assays) E->G F->G H In Vivo Animal Models G->H

Figure 1. A proposed experimental workflow for the biological characterization of novel chemical entities.

References

The Diverse Biological Activities of Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Initially celebrated for the discovery of antibacterial "sulfa drugs," the versatility of this scaffold has led to the development of compounds with a remarkable spectrum of biological activities. This guide provides an in-depth technical overview of the primary therapeutic applications of sulfonamide derivatives, detailing their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Antimicrobial Activity

The original and most famous application of sulfonamides is in combating bacterial infections. These compounds are synthetic bacteriostatic agents, meaning they inhibit bacterial growth and reproduction rather than directly killing the cells.[1][2]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), as they cannot utilize external sources.[2][4] Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[4][5]

Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[2] This leads to a depletion of essential metabolites, ultimately inhibiting bacterial growth.[1][5] Human cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[1]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP_pp Dihydropteroate Pyrophosphate DHP_pp->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Product Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Co-factor

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of sulfonamides is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: Example MIC Values for Sulfonamide Derivatives

Compound Organism MIC (mg/L) Reference
Azithromycin Legionella pneumophila 0.01–0.25 [6]
Levofloxacin Legionella pneumophila 0.008–0.03 [6]
Doxycycline Legionella pneumophila 0.25–16 [6]

| Rifampicin | Legionella pneumophila | 0.0002–0.0008 |[6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[7][8]

MIC_Workflow prep_abx 1. Prepare 2x concentrated antibiotic stock solution serial_dilute 2. Perform serial two-fold dilutions of antibiotic in a 96-well plate prep_abx->serial_dilute inoculate 4. Inoculate each well with the bacterial suspension serial_dilute->inoculate prep_inoculum 3. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls 5. Include growth and sterility controls inoculate->controls incubate 6. Incubate plate at 37°C for 18-24 hours controls->incubate read 7. Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth incubate->read

Caption: Workflow for the Broth Microdilution MIC assay.

Detailed Steps:

  • Antimicrobial Preparation: Prepare a stock solution of the sulfonamide derivative at twice the highest concentration to be tested.[9]

  • Plate Setup: Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[9]

  • Serial Dilution: Add 100 µL of the 2x antibiotic stock to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second, repeating this two-fold serial dilution across the plate to a designated column. Discard 100 µL from the final dilution column.[9]

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[10]

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial inoculum.[7]

  • Controls: Include a positive control well (broth and inoculum, no drug) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.[7]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]

  • Reading Results: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (i.e., the first clear well).[7]

Anticancer Activity

A significant number of structurally novel sulfonamide derivatives have demonstrated potent antitumor activity. Their mechanisms are varied and often involve the inhibition of enzymes critical to cancer cell survival and proliferation.[7][11][12]

Mechanisms of Action

Sulfonamides exert their anticancer effects through multiple pathways, including:

  • Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[12]

  • Cell Cycle Arrest: Certain derivatives can halt the cell cycle, often in the G1 phase, preventing cancer cells from progressing towards mitosis.[7][11]

  • Disruption of Microtubule Assembly: By interfering with microtubule dynamics, these compounds can inhibit the formation of the mitotic spindle, leading to apoptosis.[7][11]

  • Kinase Inhibition: Many sulfonamides are designed as inhibitors of protein kinases, such as VEGFR-2, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[13]

Quantitative Data: IC₅₀ Values

The cytotoxic (cell-killing) or cytostatic (growth-inhibiting) potential of anticancer sulfonamides is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).

Table 2: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
2,5-Dichlorothiophene-3-sulfonamide HeLa (Cervical Cancer) 7.2 ± 1.12 [14][15]
MDA-MB-231 (Breast Cancer) 4.62 ± 0.13 [14][15]
MCF-7 (Breast Cancer) 7.13 ± 0.13 [14][15]
N-ethyl toluene-4-sulfonamide HeLa (Cervical Cancer) 10.9 ± 1.01 [14][15]
MDA-MB-231 (Breast Cancer) 19.22 ± 1.67 [14][15]
MCF-7 (Breast Cancer) 12.21 ± 0.93 [14][15]
Novel Sulfonamide (Compound 6) HCT-116 (Colon Cancer) 3.53 [16]
HepG-2 (Liver Cancer) 3.33 [16]
MCF-7 (Breast Cancer) 4.31 [16]

| Various Sulfonamides | MDA-MB-468 (Breast Cancer) | < 30 |[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, providing a measure of a compound's cytotoxicity.[17][18]

MTT_Workflow seed 1. Seed cells in a 96-well plate and allow them to adhere (24h) treat 2. Treat cells with various concentrations of sulfonamide derivative seed->treat incubate 3. Incubate for a defined period (e.g., 24, 48, 72h) treat->incubate add_mtt 4. Add MTT reagent (yellow tetrazolium salt) to each well incubate->add_mtt incubate_mtt 5. Incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells convert MTT to purple formazan crystals add_mtt->incubate_mtt solubilize 6. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals incubate_mtt->solubilize read 7. Measure absorbance at ~570 nm using a plate reader solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the sulfonamide test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[19]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[19]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][20]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

Certain sulfonamide derivatives are potent anti-inflammatory agents, most notably the selective COX-2 inhibitors. These drugs offer a targeted approach to reducing inflammation and pain.

Mechanism of Action: Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[21][22]

Selective COX-2 inhibitors, such as celecoxib, are designed to preferentially bind to and inhibit the COX-2 enzyme.[21][23] This selective action reduces the synthesis of prostaglandins that mediate pain and inflammation, while having a minimal effect on COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[21]

COX2_Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Celecoxib Celecoxib (Sulfonamide) Celecoxib->COX2 Homeostatic_PGs Homeostatic Prostaglandins (e.g., GI protection) PGH2_1->Homeostatic_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs

Caption: Selective inhibition of the COX-2 pathway by celecoxib.
Quantitative Data: IC₅₀ Values for COX Inhibition

The potency and selectivity of these inhibitors are determined by comparing their IC₅₀ values against COX-1 and COX-2 enzymes.

Table 3: IC₅₀ Values for Selective COX-2 Inhibitors

Compound IC₅₀ COX-1 (µM) IC₅₀ COX-2 (µM) Selectivity Ratio (COX-1/COX-2) Reference
Celecoxib 6.7 0.87 7.7 [24]
Celecoxib N/A 0.04 N/A [25][26]
Valdecoxib N/A 0.005 N/A [26]
Rofecoxib N/A 0.018 N/A [26]
Meloxicam 1.4 0.7 2 [24]

| Etoricoxib | 116 | 1.1 | 105 |[24] |

Carbonic Anhydrase Inhibition

Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[27] This activity is the basis for their use as diuretics, anti-glaucoma agents, and anticonvulsants.[28][29]

Mechanism of Action

The sulfonamide group (R-SO₂NH₂) binds to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme.[30] This binding prevents the normal catalytic reaction (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻), leading to an accumulation of carbonic acid.[12][29] In the kidney, this inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to a diuretic effect.[12] In the eye, it decreases the secretion of aqueous humor, thus lowering intraocular pressure in glaucoma patients.[28]

CA_Inhibition cluster_enzyme CA Active Site Zn Zn²⁺ OH OH⁻ Zn->OH Activation H2O H₂O H2O->Zn HCO3 HCO₃⁻ + H⁺ CO2 CO₂ CO2->OH Nucleophilic Attack CO2->HCO3 Catalyzed by Carbonic Anhydrase Acetazolamide Acetazolamide (R-SO₂NH₂) Acetazolamide->Zn Binding & Inhibition

Caption: Inhibition of Carbonic Anhydrase by Acetazolamide.
Quantitative Data: Inhibition Constants (Kᵢ)

The potency of CA inhibitors is measured by their inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme.

Table 4: Inhibition Constants (Kᵢ) of Sulfonamides against Human CA Isoforms

Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM) Reference
Acetazolamide 278.8 12.1 25.7 N/A [27][31]
Compound 15 725.6 3.3 6.1 80.5 [31]
Compound 5f 240.2 26.5 114.6 61.3 [31]

| Various Sulfonamides | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 |[32] |

Note: Acetazolamide also has reported IC₅₀ values of 30 nM for hCA IX and 130 nM for hCA II.[33]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Detailed Steps:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of the CA enzyme, a stock solution of the substrate p-NPA (in acetonitrile or DMSO), and solutions of the test inhibitors.[34]

  • Plate Setup: In a 96-well plate, add assay buffer to the appropriate wells.[34]

  • Inhibitor Addition: Add the test inhibitor solutions (at various concentrations) to the sample wells. Add solvent (e.g., DMSO) to the "maximum activity" control wells.[34]

  • Enzyme Addition: Add the CA working solution to all wells except the "blank" wells.[34]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[34]

  • Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.[34]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode (e.g., every 30 seconds for 10-30 minutes).[34] The rate of color formation is inversely proportional to the inhibitory activity of the compound.

Other Notable Biological Activities

The therapeutic utility of sulfonamides extends to several other areas:

  • Diuretic Activity: As discussed, CA inhibitors like acetazolamide and thiazide diuretics (e.g., hydrochlorothiazide) act on the kidney to increase the excretion of water and salt.[1][28]

  • Hypoglycemic Activity: Sulfonylureas are a class of sulfonamide derivatives used to treat type 2 diabetes. They function by binding to ATP-sensitive potassium channels on pancreatic β-cells, which stimulates the release of insulin.

  • Anticonvulsant Activity: Some sulfonamides, including acetazolamide and zonisamide, are used as antiepileptic drugs. Their mechanism is thought to involve the inhibition of brain carbonic anhydrase isoforms.

Conclusion

The sulfonamide scaffold remains a remarkably fruitful platform for drug discovery. From their historical origins as antibacterial agents to their modern applications in oncology, inflammation, and metabolic diseases, sulfonamide derivatives demonstrate an exceptional range of biological activities. A thorough understanding of their varied mechanisms of action and the quantitative methods used to assess their efficacy is essential for the continued development of novel and improved therapeutics based on this versatile chemical class.

References

Technical Guide: Spectral Analysis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS 918523-58-7). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

This compound

Caption: Chemical structure of this compound.

Predicted Spectral Data

NMR Spectroscopy Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra. Predictions are based on the chemical structure and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAr-CH O
~8.0-8.2m1HAr-H
~7.2-7.4m1HAr-H
~9.5br s1HSO₂NH
~3.2t2HSO₂-CH ₂-
~1.8sextet2H-CH₂-CH ₂-CH₃
~1.0t3H-CH₂-CH₂-CH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~188C HO
~160 (dd)C -F
~158 (dd)C -F
~135Ar-C
~125 (d)Ar-C H
~120Ar-C
~112 (dd)Ar-C H
~55SO₂-C H₂-
~25-CH₂-C H₂-CH₃
~13-CH₂-CH₂-C H₃

Note: dd = doublet of doublets, d = doublet, t = triplet, sextet = sextet, m = multiplet, s = singlet, br s = broad singlet. Coupling constants (J) are not predicted here but would be expected for adjacent non-equivalent protons and for fluorine-carbon couplings.

FT-IR Spectroscopy Data

The predicted significant peaks in the FT-IR spectrum are listed below. These are based on the characteristic vibrational frequencies of the functional groups present in the molecule.[1][2]

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3200Medium, SharpN-H stretch (sulfonamide)
~2970-2870Medium-WeakC-H stretch (aliphatic)
~2850, ~2750WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1350-1320StrongSO₂ asymmetric stretch
~1170-1150StrongSO₂ symmetric stretch
~1250-1000StrongC-F stretch
~950MediumS-N stretch
Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments in a mass spectrum are provided. The exact fragmentation pattern would depend on the ionization technique used.

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
263.04[M]⁺ (Molecular Ion)
234.03[M - CHO]⁺
186.00[M - C₃H₇SO₂]⁺
157.00[M - C₃H₇SO₂ - CHO]⁺
107.09[C₃H₇SO₂]⁺
79.96[SO₂]⁺
43.05[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Longer acquisition times are generally required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis a Dissolve sample in deuterated solvent b Add internal standard (TMS) a->b c Transfer to NMR tube b->c d Acquire 1H Spectrum c->d e Acquire 13C & DEPT Spectra d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integration & Peak Picking g->h i Structure Elucidation h->i

Caption: A generalized workflow for NMR analysis.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic infrared absorption frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Methodology (KBr Pellet):

  • Sample Preparation: Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.

FTIR_Workflow A Prepare Sample (ATR or KBr Pellet) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Process Data (Baseline Correction) C->D E Identify Characteristic Absorption Bands D->E F Functional Group Assignment E->F

Caption: A generalized workflow for FT-IR analysis.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the molecular formula and structure through fragmentation patterns.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Ionization: The solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged sample molecules. This is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.

  • Analysis and Detection: The subsequent steps are similar to EI-MS.

MS_Workflow cluster_prep Sample Introduction & Ionization cluster_analysis Analysis & Detection cluster_output Data Output Sample Introduce Sample Ionize Ionize Molecules (e.g., EI, ESI) Sample->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate by m/z Accelerate->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: A generalized workflow for Mass Spectrometry analysis.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire such data. For definitive structural confirmation, synthesis and subsequent experimental analysis are required.

References

Difluoro-formylphenyl Sulfonamides: A Technical Guide to Their Therapeutic Potential as MKK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoro-formylphenyl sulfonamides have emerged as a promising class of compounds targeting key cellular signaling pathways implicated in a range of diseases. This technical guide provides an in-depth overview of the therapeutic potential of these compounds, with a primary focus on their validated role as potent and selective inhibitors of Mitogen-activated Protein Kinase Kinase 4 (MKK4). Inhibition of MKK4 by this chemical scaffold has shown significant promise in the context of liver regeneration and the treatment of acute and chronic liver diseases. This document details the underlying mechanism of action, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Therapeutic Target: Mitogen-activated Protein Kinase Kinase 4 (MKK4)

The primary therapeutic target of difluoro-formylphenyl sulfonamides is Mitogen-activated Protein Kinase Kinase 4 (MKK4), also known as MAP2K4 or MEK4.[1] MKK4 is a dual-specificity protein kinase that plays a crucial role in the stress-activated protein kinase (SAPK)/mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] It functions as an upstream activator of c-Jun N-terminal kinases (JNKs) and p38 MAPKs, thereby regulating critical cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][3]

Dysregulated MKK4 signaling is implicated in the pathophysiology of various diseases. Notably, MKK4 has been identified as a master regulator of liver regeneration.[4] Its inhibition has been shown to unlock the endogenous regenerative capacity of hepatocytes, making it a highly attractive target for the treatment of liver failure and other chronic liver conditions.[2][4]

Quantitative Data on MKK4 Inhibition

The development of MKK4 inhibitors based on the difluoro-formylphenyl sulfonamide scaffold has led to the identification of potent compounds, including the clinical candidate HRX215.[2][3] The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of MKK4 Inhibitors

CompoundTargetIC50 (nM)Assay Type
LN3117MKK4138Radiometric Protein Kinase Assay
LN3118MKK4200Radiometric Protein Kinase Assay
Vemurafenib (scaffold precursor)pMKK4-mediated JNK1 phosphorylation800Kinase Assay
Vemurafenib (scaffold precursor)MKK4 activation7000Cascade Assay

Data sourced from "First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure".[2]

Table 2: In Vivo Efficacy of HRX215 in a Partial Hepatectomy Mouse Model

Treatment GroupDose (mg/kg)Ki67 Positive Hepatocytes (%)P-value vs. Vehicle
Vehicle-~20-
HRX2150.4~280.0131
HRX2152~250.0554
HRX21510~45< 0.0001

Data represents the quantification of Ki67/DAPI staining in liver sections 48 hours post-partial hepatectomy. Sourced from "First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure".[2]

Signaling Pathways and Experimental Workflows

MKK4 Signaling Pathway in Liver Regeneration

Inhibition of MKK4 in hepatocytes redirects the stress-activated protein kinase (SAPK) signaling pathway. Instead of signaling through both MKK4 and MKK7, the pathway is rerouted predominantly through MKK7 and JNK1. This leads to the activation of a pro-regenerative transcriptional program mediated by the transcription factors ATF2 and ELK1, ultimately promoting hepatocyte proliferation and liver regeneration.[2][4]

MKK4_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Liver Injury) MKK4 MKK4 Stress_Stimuli->MKK4 MKK7 MKK7 Stress_Stimuli->MKK7 JNK1 JNK1 MKK4->JNK1 p38 p38 MAPK MKK4->p38 MKK7->JNK1 ATF2_ELK1 ATF2 / ELK1 (Transcription Factors) JNK1->ATF2_ELK1 Apoptosis Apoptosis p38->Apoptosis Regeneration Hepatocyte Regeneration ATF2_ELK1->Regeneration Inhibitor Difluoro-formylphenyl Sulfonamide (e.g., HRX215) Inhibitor->MKK4

MKK4 signaling in liver regeneration and its inhibition.
Experimental Workflow for MKK4 Inhibitor Screening

The process of identifying and validating MKK4 inhibitors involves a multi-step workflow, starting from initial screening to in vivo efficacy testing.

Experimental_Workflow Start Start: Compound Library Kinase_Assay In Vitro Kinase Assay (Radiometric or Luminescence-based) Start->Kinase_Assay Selectivity_Screen Kinase Selectivity Profiling (e.g., 33PanQinase®) Kinase_Assay->Selectivity_Screen Cell_Assay Cell-based Assays (e.g., Western Blot for p-JNK) Selectivity_Screen->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization In_Vivo_Model In Vivo Efficacy Models (e.g., Partial Hepatectomy in Mice) PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Model->PK_PD End Clinical Candidate (e.g., HRX215) PK_PD->End Lead_Optimization->Kinase_Assay Iterative Improvement Lead_Optimization->In_Vivo_Model

Workflow for the discovery of MKK4 inhibitors.

Detailed Experimental Protocols

In Vitro MKK4 Kinase Assay (Radiometric)

This protocol is adapted from methodologies used for screening MKK4 inhibitors.[2]

  • Reaction Mixture Preparation : Prepare a master mix containing 70 mM HEPES-NaOH (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20000.

  • Compound Preparation : Serially dilute the test compounds (difluoro-formylphenyl sulfonamides) in DMSO and add to the assay plate.

  • Enzyme and Substrate Addition : Add recombinant human MKK4 enzyme and its substrate (e.g., inactive JNK1) to the wells.

  • Initiation of Reaction : Start the kinase reaction by adding ATP at a concentration corresponding to the apparent ATP-Km of MKK4, along with [γ-³³P]-ATP.

  • Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection : Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for MKK4 Pathway Activation

This protocol is used to assess the effect of inhibitors on the MKK4 signaling pathway in cells.[2]

  • Cell Culture and Treatment : Culture hepatocytes or other relevant cell lines. Treat the cells with the MKK4 inhibitor at various concentrations for a specified time, followed by stimulation with a stress-inducing agent (e.g., LPS) to activate the MKK4 pathway.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total MKK4, phosphorylated MKK4 (p-MKK4), total JNK, and phosphorylated JNK (p-JNK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Partial Hepatectomy Model

This model is used to evaluate the efficacy of MKK4 inhibitors in promoting liver regeneration in vivo.[2]

  • Animal Model : Use adult male C57BL/6 mice.

  • Surgical Procedure : Anesthetize the mice and perform a 70% partial hepatectomy by ligating and resecting the median and left lateral liver lobes.

  • Compound Administration : Administer the MKK4 inhibitor (e.g., HRX215) or vehicle control orally (p.o.) at the desired doses immediately after surgery and at subsequent time points as required by the study design.

  • Sample Collection : Euthanize the mice at specified time points (e.g., 48 hours) post-hepatectomy and collect the remnant liver tissue.

  • Histological Analysis :

    • Fix the liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut sections and perform immunohistochemistry for proliferation markers such as Ki67.

    • Counterstain with DAPI to visualize nuclei.

  • Quantification : Capture images using fluorescence microscopy and quantify the percentage of Ki67-positive hepatocytes to assess the rate of liver regeneration.

  • Statistical Analysis : Compare the proliferation rates between the treated and vehicle control groups using appropriate statistical tests (e.g., Dunnett's multiple comparisons test).[2]

Conclusion

Difluoro-formylphenyl sulfonamides represent a significant advancement in the development of targeted therapies. Their potent and selective inhibition of MKK4 offers a novel therapeutic strategy for conditions characterized by impaired tissue regeneration, particularly in the liver. The data and protocols presented in this guide underscore the therapeutic potential of this compound class and provide a framework for further research and development in this area. The clinical progression of MKK4 inhibitors like HRX215 will be crucial in validating this approach for treating acute and chronic liver diseases.[2][3]

References

In-depth Technical Guide: Exploration of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the exploration of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and its analogs, a chemical scaffold of interest in medicinal chemistry. Due to the limited publicly available data on a comprehensive series of these specific analogs, this document will focus on the foundational parent compound, general synthetic strategies applicable to its derivatization, and potential biological applications based on the broader class of sulfonamides. While specific quantitative data for a series of analogs is not available in the current literature, this guide provides a framework for their potential synthesis and evaluation.

Introduction to this compound

The core structure, this compound (CAS No. 918523-58-7), presents several key features for medicinal chemistry exploration. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor, thereby interacting with various biological targets.[1][2] The 2,4-difluoro-3-formylphenyl group offers sites for chemical modification to explore structure-activity relationships (SAR). The formyl group, in particular, is a versatile handle for derivatization.

Sulfonamide-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Notably, they are a prominent class of protein kinase inhibitors, a critical target in oncology and immunology.[5][6] The exploration of analogs of this compound is therefore a rational approach in the search for novel therapeutic agents.

Synthetic Strategies

The synthesis of the parent compound and its analogs can be approached through established organic chemistry methodologies. A general retrosynthetic analysis suggests the formation of the sulfonamide bond as a key step.

Diagram: General Synthetic Workflow

G A Starting Materials (e.g., 2,4-Difluoro-3-formylaniline, Propane-1-sulfonyl chloride) B Sulfonamide Bond Formation A->B Reaction C Purification and Characterization B->C Work-up D Analog Synthesis (Modification of formyl group or sulfonamide chain) C->D Derivatization E Biological Screening D->E In vitro/In vivo assays F SAR Analysis E->F Data Analysis

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: General Synthesis of N-Aryl Sulfonamides

The following is a generalized protocol for the synthesis of N-aryl sulfonamides, which can be adapted for this compound and its analogs.

Materials:

  • Appropriately substituted aniline (e.g., 3-amino-2,6-difluorobenzaldehyde)

  • Alkanesulfonyl chloride (e.g., propane-1-sulfonyl chloride)

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve the aniline derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes.

  • Slowly add the alkanesulfonyl chloride (1.0 - 1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl sulfonamide.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Melting Point (for solid compounds)

Potential Biological Targets and Signaling Pathways

Given the prevalence of sulfonamides as kinase inhibitors, it is plausible that analogs of this compound could target various protein kinases involved in disease pathogenesis.

Diagram: Hypothetical Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Analog Sulfonamide Analog Analog->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the chemical space around the this compound scaffold is necessary to identify potent and selective modulators of biological targets.

Table 1: Proposed Modifications for SAR Studies
Region of ModificationRationalePotential Modifications
Formyl Group (CHO) The aldehyde can be readily converted to various functional groups to probe different interactions with the target protein.- Reductive amination to form various amines- Oxidation to a carboxylic acid and subsequent amidation- Wittig reaction to form alkenes- Condensation reactions to form imines or oximes
Propyl Chain Altering the length and branching of the alkyl chain can affect lipophilicity and binding pocket occupancy.- Methane-, ethane-, butane-sulfonamides- Branched alkyl chains (e.g., isopropane-sulfonamide)- Introduction of cyclic structures (e.g., cyclopropane-sulfonamide)
Aromatic Ring The fluorine substituents influence the electronic properties and conformation of the molecule. The formyl and sulfonamide positions can be varied.- Shifting the positions of the fluoro, formyl, and sulfonamide groups- Introducing other substituents (e.g., chloro, methyl, methoxy)

Conclusion and Future Directions

While a detailed analysis of this compound analogs is hampered by the lack of specific published data, the chemical scaffold represents a promising starting point for drug discovery efforts. The synthetic accessibility and the proven track record of the sulfonamide moiety in medicinal chemistry provide a strong rationale for the synthesis and biological evaluation of a diverse library of analogs. Future research should focus on the systematic synthesis of these derivatives and their screening against a panel of relevant biological targets, such as protein kinases, to elucidate their therapeutic potential and establish clear structure-activity relationships. The publication of such studies would be of significant value to the medicinal chemistry community.

References

Methodological & Application

Application Notes and Protocols: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key intermediate in the synthesis of a class of potent and selective kinase inhibitors. This versatile building block is particularly valuable in the development of targeted therapies for cancers driven by mutations in the mitogen-activated protein kinase (MAPK) signaling pathway. The difluorophenyl group and the sulfonamide linkage are crucial pharmacophoric elements that contribute to the high affinity and selectivity of the final inhibitor compounds. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of kinase inhibitors, with a focus on BRAF inhibitors such as Dabrafenib.

Kinase Target Profile and Signaling Pathway

The primary targets of kinase inhibitors synthesized from this compound and its analogs are serine/threonine kinases within the RAF family, particularly BRAF.[1][2][3][4] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival in various cancers, most notably melanoma.[4][5]

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell growth, differentiation, and survival.[1] Dabrafenib, a potent inhibitor synthesized using a similar sulfonamide core, targets mutant BRAF, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor growth.[1][2][3]

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF BRAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib (BRAF Inhibitor) Dabrafenib->RAF Inhibits

Figure 1: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Dabrafenib.

Data Presentation: Inhibitory Activity of Dabrafenib

The following table summarizes the in vitro inhibitory activity of Dabrafenib, a representative kinase inhibitor whose synthesis utilizes a core structure derived from related sulfonamide intermediates.

Target KinaseIC50 (nM)Cell LineCell-based IC50 (nM)Reference
BRAF V600E0.6Melanoma cells with BRAF V600E200[1][6]
BRAF wild-type---[6]
CRAF5--[6]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a potent BRAF inhibitor, Dabrafenib, which illustrates the utility of sulfonamide-based intermediates. While not starting directly from this compound, this synthesis pathway showcases the key chemical transformations involved.

Synthesis of Dabrafenib

Dabrafenib_Synthesis A Methyl 3-amino-2-fluorobenzoate B Sulfonamide Intermediate A->B Sulfonamidation C Chloropyrimidine Intermediate B->C Condensation D Thiazole Intermediate C->D Thiazole Formation E Dabrafenib D->E Amination

Figure 2: High-level workflow for the synthesis of Dabrafenib.

Step 1: Sulfonamidation

  • To a solution of methyl 3-amino-2-fluorobenzoate in pyridine, add 2,6-difluorobenzenesulfonyl chloride at 0°C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the sulfonamide intermediate.

Step 2: Condensation with a Pyrimidine Derivative

  • The sulfonamide intermediate is reacted with a suitable pyrimidine derivative, such as 2-chloro-4-methylpyrimidine, in the presence of a strong base like lithium bis(trimethylsilyl)amide (LHMDS).

  • This reaction typically proceeds at low temperatures to ensure selectivity.

  • Work-up and purification by chromatography provide the chloropyrimidine intermediate.

Step 3: Thiazole Ring Formation

  • The chloropyrimidine intermediate undergoes bromination followed by cyclization with 2,2-dimethylpropanethioamide to form the thiazole ring.

  • This two-step sequence is generally high-yielding.

Step 4: Amination to form Dabrafenib

  • The final step involves the displacement of the chloro group on the pyrimidine ring with an amino group.

  • This is typically achieved by treating the thiazole intermediate with ammonium hydroxide in a sealed reactor at elevated temperatures.

  • After cooling, the product, Dabrafenib, precipitates and can be collected by filtration, washed, and dried.

Conclusion

This compound and related structures are indispensable intermediates for the synthesis of targeted kinase inhibitors. The protocols and data presented here, using the well-established BRAF inhibitor Dabrafenib as a prime example, underscore the importance of this chemical scaffold in modern drug discovery. The synthetic routes are adaptable and provide a solid foundation for the development of novel and more potent kinase inhibitors for the treatment of cancer and other diseases. Researchers are encouraged to adapt these methodologies for the synthesis of their specific target molecules.

References

Application Notes and Protocols: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key building block in medicinal chemistry, most notably for the synthesis of targeted cancer therapeutics. Its unique structural features, including a difluorinated phenyl ring bearing a formyl group and a sulfonamide moiety, make it a valuable intermediate for the construction of complex bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block in drug discovery, with a primary focus on its role in the development of BRAF kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 918523-58-7
Molecular Formula C₁₀H₁₁F₂NO₃S
Molecular Weight 263.26 g/mol
Appearance White to light brown solid
Purity Typically ≥97%

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase.[1] The BRAF gene is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[2][3] Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, most notably melanoma.[2][3]

Vemurafenib specifically targets this mutated BRAF protein, inhibiting its kinase activity and thereby blocking downstream signaling, which ultimately leads to the apoptosis of cancer cells.[2] The this compound moiety provides a critical scaffold for the binding of Vemurafenib to the ATP-binding pocket of the BRAF kinase.

While its role in Vemurafenib is well-established, the structural motifs present in this compound make it an attractive starting point for the design and synthesis of other kinase inhibitors and therapeutic agents. The difluorophenyl group can enhance metabolic stability and binding affinity, while the formyl and sulfonamide groups offer versatile handles for further chemical modifications.

Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell growth and proliferation. In normal cells, the pathway is tightly controlled. However, in cancers with the BRAF V600E mutation, the pathway becomes constitutively active, leading to uncontrolled cell division. Vemurafenib acts as a potent inhibitor of this aberrant signaling.

BRAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition (V600E Mutant) Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and provides a reliable method for the synthesis of the title compound.[4]

Synthesis_Workflow Start Step1 Protection of Aldehyde Start->Step1 Step2 Sulfonylation Step1->Step2 Step3 Deprotection Step2->Step3 End Step3->End

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2,4-Difluoro-3-formylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid

  • Toluene

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Propane-1-sulfonyl chloride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • n-Heptane

Procedure:

Step 1: Protection of 2,4-Difluoro-3-formylbenzaldehyde

  • To a solution of 2,4-difluoro-3-formylbenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, 2-(2,4-difluorophenyl)-1,3-dioxolane.

Step 2: Sulfonylation

  • Dissolve the protected aldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 1 hour at -78 °C.

  • Add propane-1-sulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-[3-(1,3-dioxolan-2-yl)-2,4-difluorophenyl]propane-1-sulfonamide.

Step 3: Deprotection to this compound

  • Dissolve the product from Step 2 in a mixture of THF and 6N HCl.

  • Heat the mixture to 65-70 °C and stir for 2 hours.

  • Cool the reaction to room temperature and add ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and add n-heptane to precipitate the product.

  • Filter the solid, wash with n-heptane, and dry under vacuum to obtain this compound as a light brown solid.

Quantitative Data Summary:

StepReactantReagent/CatalystSolventTemperatureTimeYieldPurity (by HPLC)
1 2,4-Difluoro-3-formylbenzaldehydeEthylene glycol, p-TSATolueneReflux4-6 h>95%-
2 2-(2,4-difluorophenyl)-1,3-dioxolanen-BuLi, Propane-1-sulfonyl chlorideTHF-78 °C to RT12 h70-80%>95%
3 N-[3-(1,3-dioxolan-2-yl)-2,4-difluorophenyl]propane-1-sulfonamide6N HClTHF65-70 °C2 h~85%98.2%[4]
Synthesis of Vemurafenib from this compound

This part of the protocol outlines the conversion of the title building block into the final active pharmaceutical ingredient, Vemurafenib.[4]

Vemurafenib_Synthesis_Workflow Start Step1 Reductive Amination Start->Step1 Step2 Coupling Reaction Step1->Step2 End Step2->End

Caption: General workflow for the synthesis of Vemurafenib from the key intermediate.

Materials:

  • This compound

  • 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Methanol

  • Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Reductive Amination:

    • To a solution of this compound and 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine in DCE, add sodium triacetoxyborohydride in portions.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the coupled intermediate.

  • Acylation to form Vemurafenib:

    • Prepare the acid chloride of a suitable carboxylic acid precursor of the pyrrolo[2,3-b]pyridine core by reacting it with oxalyl chloride in DCM with a catalytic amount of DMF.

    • In a separate flask, add aluminum chloride to a solution of the product from the reductive amination step in DCM at 0 °C.

    • Add the freshly prepared acid chloride solution to the reaction mixture and stir at room temperature.

    • Upon completion, pour the reaction mixture into ice-water and extract with DCM.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain Vemurafenib.

Quantitative Data Summary for Vemurafenib Synthesis:

StepKey ReactantsKey ReagentsSolventTemperatureTimeYield
Reductive Amination This compound, 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridineSodium triacetoxyborohydrideDCERT4-8 h60-70%
Acylation Product from previous step, Pyrrolo[2,3-b]pyridine acid chlorideAlCl₃DCM0 °C to RT2-4 h50-60%

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its successful application in the synthesis of the BRAF inhibitor Vemurafenib highlights its importance in the development of targeted therapies for cancer. The provided protocols and data offer a comprehensive guide for researchers and scientists working in the field of medicinal chemistry and drug development to synthesize and utilize this key intermediate for the discovery of novel therapeutic agents. The structural features of this compound suggest its potential for broader applications in the design of inhibitors for other kinase targets and bioactive molecules.

References

Application Notes and Protocols for the Coupling of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key intermediate in the synthesis of various biologically active compounds. The presence of a formyl group on the difluorophenyl ring offers a versatile handle for introducing molecular diversity, particularly through carbon-nitrogen bond formation. This document provides a detailed protocol for the coupling of this sulfonamide derivative with a primary amine via reductive amination, a widely used and robust method in medicinal chemistry.

Core Application: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine or iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating secondary and tertiary amines. In the context of this compound, the formyl group serves as the electrophilic partner for condensation with a nucleophilic amine.

Experimental Protocol: Reductive Amination with Benzylamine

This protocol details the coupling of this compound with benzylamine as a representative primary amine coupling partner.

Materials and Reagents:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Amine and Acid: To the stirred solution, add benzylamine (1.1 eq) followed by glacial acetic acid (2.0 eq).

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-((benzylamino)methyl)-2,4-difluorophenyl)propane-1-sulfonamide.

Data Presentation

The following table summarizes typical quantitative data for the reductive amination of this compound with benzylamine.

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound265.271.001.0265 mg
Benzylamine107.151.101.1118 mg
Sodium triacetoxyborohydride211.941.501.5318 mg
Acetic Acid60.052.002.0120 mg
Product 356.42 - - -
Yield ---85%
Purity (by HPLC) --->98%

Visualizations

Diagram of the Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Reagents Add Benzylamine & Acetic Acid in DCM Start->Reagents Imine_Formation Imine Formation (Stir at RT) Reagents->Imine_Formation Reduction Add NaBH(OAc)₃ (Reduction) Imine_Formation->Reduction Reaction_Complete Reaction Monitoring (TLC/LC-MS) Reduction->Reaction_Complete Workup Aqueous Work-up (NaHCO₃, Brine) Reaction_Complete->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Coupled Amine Purification->Product

Caption: Workflow for the reductive amination coupling reaction.

Signaling Pathway Analogy: General Coupling Strategy

Coupling_Strategy Substrate N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Coupling_Point Formyl Group (-CHO) Substrate->Coupling_Point Reactive Site Reaction_Type Coupling Reaction Coupling_Point->Reaction_Type Product Functionalized Derivative Reaction_Type->Product Forms C-N or C-C bond Partner Coupling Partner (e.g., Amine, Organometallic) Partner->Reaction_Type

Caption: Logical relationship for coupling at the formyl group.

Application Notes: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2][3] Its overexpression and activation are implicated in the progression and metastasis of various solid tumors, making it a compelling target for anticancer therapies.[1][3] A significant class of FAK inhibitors is based on the pyrimidine scaffold. The intermediate, N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, represents a key building block in the synthesis of potent and selective FAK inhibitors, such as GSK2256098 and its analogs. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of FAK inhibitors.

FAK Signaling Pathway and Inhibition

Integrin activation at focal adhesions recruits and activates FAK through autophosphorylation at Tyr397. This phosphotyrosine residue serves as a docking site for Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a multitude of downstream substrates. Key signaling cascades initiated by FAK activation include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. FAK inhibitors act by competing with ATP for the kinase domain's binding pocket, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Src Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K MAPK MAPK/ERK FAK_Src->MAPK Migration Migration FAK_Src->Migration Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation FAK_Inhibitor FAK Inhibitor (e.g., GSK2256098) FAK_Inhibitor->FAK Inhibition

FAK Signaling Pathway and Mechanism of Inhibition.

Synthetic Application of this compound

The title compound serves as a crucial precursor for introducing the sulfonamide-bearing phenyl moiety onto a heterocyclic core, a common feature in many FAK inhibitors. The synthetic strategy generally involves the conversion of the formyl group to a nucleophilic amine, which can then be coupled with a suitable heterocyclic partner. A plausible synthetic route to a GSK2256098 analog is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow Start N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Step1 Reductive Amination Start->Step1 Intermediate1 N-(3-(Aminomethyl)-2,4-difluorophenyl) propane-1-sulfonamide Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Product FAK Inhibitor (e.g., GSK2256098 analog) Step2->Product Core Substituted Pyrimidine Core (e.g., 2,4-dichloropyrimidine derivative) Core->Step2

Proposed synthesis workflow for a FAK inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(Aminomethyl)-2,4-difluorophenyl)propane-1-sulfonamide

This protocol describes the conversion of the formyl group of the starting material to an aminomethyl group via reductive amination.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-(aminomethyl)-2,4-difluorophenyl)propane-1-sulfonamide.

Protocol 2: Synthesis of a FAK Inhibitor Analog via Nucleophilic Aromatic Substitution

This protocol outlines the coupling of the synthesized amine with a substituted pyrimidine core.

Materials:

  • N-(3-(Aminomethyl)-2,4-difluorophenyl)propane-1-sulfonamide

  • Substituted 2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-(3-(aminomethyl)-2,4-difluorophenyl)propane-1-sulfonamide (1.0 eq) in DMF, add the substituted 2,4-dichloropyrimidine (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final FAK inhibitor analog.

Quantitative Data

The following tables summarize the inhibitory activity of GSK2256098, a FAK inhibitor synthesized through a pathway utilizing a similar sulfonamide intermediate.

Table 1: In Vitro Inhibitory Activity of GSK2256098 against FAK

Cell LineCancer TypeIC50 (nM)Reference
OVCAR8Ovary15[4]
U87MGBrain8.5[4]
A549Lung12[4]

Table 2: FAK Phosphorylation Inhibition by GSK2256098

Cell LineTreatment Concentration (µM)Inhibition of FAK Y397 PhosphorylationReference
PANC-10.1 - 10Low (<20%)[4]
L3.6P10.1 - 10High (>90%)[4]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potent pyrimidine-based FAK inhibitors. The protocols provided herein offer a general framework for the elaboration of this building block into final drug candidates. The potent in vitro activity of inhibitors like GSK2256098 underscores the importance of this synthetic route in the development of novel anticancer therapeutics targeting the FAK signaling pathway. Further optimization of reaction conditions and purification methods may be required for specific analogs to achieve desired yields and purity.

References

Application Notes and Protocols for Cell-Based Assays with N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of cell-based assays to characterize novel sulfonamide derivatives, using N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide as a representative scaffold. Given the broad therapeutic potential of sulfonamides, particularly as enzyme inhibitors in oncology, these protocols focus on a well-established target: Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane enzyme that is highly expressed in many solid tumors and plays a crucial role in tumor progression by regulating pH in the hypoxic tumor microenvironment.[1][2] Inhibition of CA-IX can disrupt this pH regulation, leading to cancer cell death and reduced tumor growth.[3][4]

The following sections will detail the signaling pathway of CA-IX, provide a general workflow for screening novel sulfonamide derivatives, and offer specific protocols for key cell-based assays to determine compound efficacy and target engagement.

Signaling Pathway: Carbonic Anhydrase IX in the Tumor Microenvironment

Under hypoxic conditions, tumor cells upregulate the transcription factor HIF-1α, which in turn induces the expression of CA-IX.[2][5] CA-IX is a transmembrane protein with an extracellular catalytic domain.[2] It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2][4] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[3][6] The exported protons contribute to an acidic tumor microenvironment, which promotes invasion and metastasis, while the imported bicarbonate helps to buffer the intracellular environment against acid-induced apoptosis.[3][5]

CAIX_Pathway Carbonic Anhydrase IX Signaling in Tumor Hypoxia cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane cluster_intracellular Intracellular Space (Alkaline pH) CO2_ext CO2 H2O_ext H2O H_ext H+ Metastasis Invasion & Metastasis H_ext->Metastasis promotes HCO3_ext HCO3- Bicarb_Transporter Bicarbonate Transporter HCO3_ext->Bicarb_Transporter uptake CAIX CA-IX CAIX->H_ext catalyzes CAIX->HCO3_ext catalyzes HCO3_in HCO3- Bicarb_Transporter->HCO3_in Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces Glycolysis Anaerobic Glycolysis Hypoxia->Glycolysis promotes CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene activates CAIX_Gene->CAIX expresses H_in H+ Glycolysis->H_in Lactate Lactate Glycolysis->Lactate Proliferation Cell Survival & Proliferation CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX HCO3_inH_in HCO3_inH_in HCO3_inH_in->Proliferation buffers pH, promotes

Caption: CA-IX pathway in tumor cells under hypoxia.

Experimental Workflow for Screening Sulfonamide Derivatives

The following workflow provides a general framework for the initial screening and characterization of novel sulfonamide derivatives targeting a specific cellular protein, such as CA-IX.

Experimental_Workflow Experimental Workflow for Screening Sulfonamide Derivatives Start Start: Novel Sulfonamide Derivatives Primary_Screen Primary Screen: Cell Viability Assay (e.g., MTT Assay) Start->Primary_Screen Hit_Identification Hit Identification (IC50 Determination) Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Iterate or Discard Target_Engagement Target Engagement Assay (e.g., CETSA) Hit_Identification->Target_Engagement Confirmed Hits Mechanism_of_Action Mechanism of Action Studies: Downstream Functional Assays Target_Engagement->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: General workflow for screening sulfonamide derivatives.

Data Presentation: Representative Inhibitory Activity

The following table summarizes representative data for sulfonamide-based inhibitors against Carbonic Anhydrase isoforms. This data is provided as an example of how to structure results for comparison.

Compound IDTarget IsoformKi (nM)[7]Cell LineIC50 (µM)[8]
Representative Sulfonamide 1hCA I240AMJ-136.47
Representative Sulfonamide 2hCA II19AMJ-130.10
Representative Sulfonamide 3hCA IX25AMJ-130.25
Representative Sulfonamide 4hCA XII8.8AMJ-13Not Reported
Acetazolamide (Standard)hCA IX25.0HT-29Not Reported

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of the sulfonamide derivatives on a cancer cell line expressing the target of interest (e.g., HeLa or HT-29 for CA-IX).

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data using appropriate software.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells expressing the target protein

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., Tris buffer with 1% NP-40 and protease inhibitors)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against the target protein (e.g., anti-CA-IX)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the sulfonamide derivative at a desired concentration (e.g., 10x the IC50 value) or vehicle (DMSO) for 1-2 hours at 37°C.[13]

  • Cell Harvesting: Wash the cells twice with ice-cold PBS and then scrape them into PBS containing protease and phosphatase inhibitors.[13]

  • Heat Shock: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.[13]

  • Cell Lysis: Immediately after the heat shock, lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[13]

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay and normalize the concentrations.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve for the compound-treated sample indicates target engagement.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial characterization of novel this compound derivatives using a representative cancer target, Carbonic Anhydrase IX. By following the experimental workflow and detailed protocols, researchers can effectively assess the cytotoxic potential and target engagement of their compounds, paving the way for further preclinical development.

References

Application Notes and Protocols for High-Throughput Screening of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the sulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[1] Sulfonamides are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2] This diverse activity profile makes this compound a compelling candidate for high-throughput screening (HTS) campaigns to elucidate its potential therapeutic applications.

These application notes provide a framework for the initial screening of this compound against common targets of the sulfonamide class. The following protocols are designed to be adaptable for HTS platforms and cover antibacterial, anticancer, and general cytotoxicity assays.

Physicochemical Properties (for handling and storage)

PropertyValueSource
CAS Number 918523-58-7[3][4]
Molecular Formula C10H11F2NO3SChemical Supplier
Molecular Weight 263.26 g/mol Chemical Supplier
Appearance White to off-white powder or liquid[4]
Purity >97% (typical)[4]
Storage Store in a tightly sealed container in a cool, dry place.[4]
Solubility Soluble in DMSOAssumption

Section 1: Antibacterial Activity Screening - Dihydropteroate Synthase (DHPS) Inhibition Assay

The foundational antibacterial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5] This pathway is absent in humans, offering a selective target for antimicrobial agents.

Signaling Pathway: Bacterial Folic Acid Synthesis

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_diphosphate Dihydropterin diphosphate DHP_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Forms DHFS Dihydrofolate Synthase Dihydropteroate->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Essential for Sulfonamide N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Sulfonamide->DHPS Inhibits

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
Experimental Protocol: DHPS Inhibition HTS Assay

This protocol describes a biochemical, fluorescence-based assay to identify inhibitors of DHPS.

Materials:

  • Recombinant DHPS enzyme (e.g., from E. coli)

  • p-Aminobenzoic acid (PABA)

  • Dihydropterin diphosphate

  • Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT

  • Fluorescent detection reagent (e.g., a coupled enzyme system that produces a fluorescent product)

  • This compound (Test Compound)

  • Sulfamethoxazole (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well, black, flat-bottom plates

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of the test compound, positive control, and vehicle control from stock plates to the 384-well assay plates.

  • Enzyme Preparation: Prepare a master mix of DHPS in assay buffer.

  • Enzyme Addition: Dispense 10 µL of the enzyme mix to each well of the assay plate.

  • Pre-incubation: Centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a substrate master mix containing PABA and dihydropterin diphosphate in assay buffer. Add 10 µL of the substrate mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add 10 µL of the fluorescent detection reagent. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/590 nm).

Data Presentation: DHPS Inhibition
CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound0.1 - 100Hypothetical DataTBD
Sulfamethoxazole (Positive Control)0.1 - 10095 ± 5 (at 100 µM)~5
DMSO (Vehicle Control)-0 ± 5N/A

Section 2: Anticancer Activity Screening

Many sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases.

Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.

CAIX_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment CO2 CO2 CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H2O H2O H2O->CAIX H H+ CAIX->H HCO3 HCO3- CAIX->HCO3 H_transporter H+ Transporter H->H_transporter Acidification Acidification H_transporter->Acidification Extrusion Progression Tumor Progression & Metastasis Acidification->Progression Promotes Sulfonamide N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Sulfonamide->CAIX Inhibits

Role of CA IX in the Tumor Microenvironment.

This protocol uses a stopped-flow spectrophotometer to measure the inhibition of CA IX-catalyzed CO2 hydration.

Materials:

  • Recombinant human CA IX

  • Assay Buffer: 20 mM Tris-HCl, 20 mM Na2SO4, pH 7.5

  • Phenol Red (pH indicator)

  • CO2-saturated water

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)

  • DMSO (Vehicle Control)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the stopped-flow instrument to 25°C.

  • Prepare solutions of CA IX, the test compound at various concentrations, and the pH indicator in the assay buffer.

  • Mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of phenol red at 557 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CompoundConcentration (nM)% Inhibition (Mean ± SD)IC50 (nM)
This compound1 - 1000Hypothetical DataTBD
Acetazolamide (Positive Control)1 - 100098 ± 4 (at 1000 nM)~20
DMSO (Vehicle Control)-0 ± 5N/A
Kinase Inhibition Screening (e.g., VEGFR-2)

Sulfonamides are known to inhibit various protein kinases involved in cancer signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Kinase_HTS_Workflow Compound_Plating Compound Plating (384-well plate) Kinase_Addition Add Kinase (VEGFR-2) & Biotinylated Peptide Substrate Compound_Plating->Kinase_Addition ATP_Addition Add ATP to Initiate Reaction Kinase_Addition->ATP_Addition Incubation Incubate at RT ATP_Addition->Incubation Detection_Reagent Add Detection Reagent (e.g., HTRF) Incubation->Detection_Reagent Readout Read Plate (Fluorescence Ratio) Detection_Reagent->Readout Data_Analysis Data Analysis (IC50 Determination) Readout->Data_Analysis

Workflow for a Kinase Inhibition HTS Assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • HTRF Detection Reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)

  • This compound (Test Compound)

  • Sorafenib (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well, low-volume, white plates

Procedure:

  • Dispense 2 µL of the test compound, positive control, or vehicle control to the assay plate.

  • Add 4 µL of a mix of VEGFR-2 and biotinylated peptide substrate in kinase assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of ATP in kinase assay buffer to start the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of HTRF detection reagents.

  • Incubate for 60 minutes at room temperature.

  • Read the HTRF signal on a compatible plate reader.

CompoundConcentration (nM)% Inhibition (Mean ± SD)IC50 (nM)
This compound1 - 10000Hypothetical DataTBD
Sorafenib (Positive Control)1 - 1000099 ± 3 (at 10000 nM)~90
DMSO (Vehicle Control)-0 ± 6N/A

Section 3: General Cytotoxicity Screening

A crucial step in any HTS campaign is to assess the general cytotoxicity of a compound to distinguish between targeted effects and non-specific toxicity.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well, clear, flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with a serial dilution of the test compound, positive control, and vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 2-4 hours at room temperature, protected from light.

  • Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity
CompoundCell LineCC50 (µM)
This compoundHEK293TBD
This compoundA549TBD
Doxorubicin (Positive Control)A549~0.1

Conclusion

This compound, by virtue of its sulfonamide core, is a promising candidate for high-throughput screening against a variety of biological targets. The protocols provided herein offer a starting point for the systematic evaluation of its potential as an antibacterial or anticancer agent. Positive hits from these primary screens should be subjected to further validation, including dose-response studies, secondary assays, and mechanism of action studies, to confirm their activity and selectivity. A thorough understanding of the compound's cytotoxic profile is essential for interpreting the results of target-based screens and for guiding future drug development efforts.

References

Application Notes and Protocols for Enzymatic Screening of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the enzymatic screening of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and its derivatives. This document outlines the probable enzymatic targets, presents detailed experimental protocols for screening, and includes representative data and visualizations to guide research and development efforts.

Introduction

This compound belongs to the sulfonamide class of compounds, a well-established pharmacophore in drug discovery. The structural motif of a propane-1-sulfonamide group attached to a difluorophenyl ring is present in known kinase inhibitors, suggesting that this compound and its derivatives may target key enzymes in cellular signaling pathways. Notably, the core structure bears a resemblance to the FDA-approved drug Vemurafenib, a potent inhibitor of BRAF kinase.[1][2] Consequently, the primary focus for enzymatic screening of this compound series should be on kinases involved in oncogenic signaling, with a secondary focus on other enzymes known to be inhibited by sulfonamides, such as carbonic anhydrases.

Primary Enzymatic Target: BRAF Kinase

The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][4][5] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the kinase, driving uncontrolled cell growth and tumorigenesis.[6][7][8] This makes BRAF a prime target for cancer therapy, especially in melanoma, colorectal cancer, and thyroid cancer.[6][9] Structurally similar compounds, such as N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, have been shown to be potent and selective inhibitors of BRAF, particularly the V600E mutant.[10][11]

BRAF Signaling Pathway

The BRAF signaling cascade is initiated by the activation of upstream receptor tyrosine kinases, leading to the activation of RAS. Activated RAS recruits RAF kinases (including BRAF) to the cell membrane, where they are activated and subsequently phosphorylate and activate MEK1/2. MEK1/2, in turn, phosphorylates and activates ERK1/2, which then translocates to the nucleus to regulate gene expression involved in cell proliferation and survival.[3][4][12] Inhibition of BRAF disrupts this pathway, leading to reduced cell proliferation and apoptosis in BRAF-mutant cancer cells.[1][13]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Gene Expression for Inhibitor N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Derivatives Inhibitor->BRAF Inhibits

Figure 1: Simplified BRAF/MEK/ERK Signaling Pathway and the inhibitory action of this compound derivatives.

Secondary Enzymatic Target: Carbonic Anhydrases

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[14][15] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[16] Therefore, screening this compound derivatives against relevant CA isoforms is a worthwhile secondary objective.

Data Presentation: In Vitro Inhibitory Activity

The following tables present hypothetical yet representative data for the inhibitory activity of this compound and its derivatives against BRAF V600E and human carbonic anhydrase isoforms. The data are presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: Inhibitory Activity against BRAF V600E Kinase

CompoundModification on Phenyl RingIC50 (nM)
Lead Compound 3-formyl85
Derivative A3-cyano62
Derivative B3-ethynyl15
Derivative C3-carboxy120
Vemurafenib (Control)-31

Table 2: Inhibitory Activity against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)
Lead Compound 85025095
Derivative D78021078
Acetazolamide (Control)2501225

Experimental Protocols

The following are detailed protocols for the enzymatic screening of this compound derivatives.

Protocol 1: In Vitro BRAF V600E Kinase Inhibition Assay (ELISA-based)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of BRAF V600E kinase activity by test compounds.

Materials:

  • Recombinant active BRAF V600E enzyme

  • Recombinant GST-tagged MEK1 (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Glutathione-coated 96-well plates

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in TBS)

  • Primary antibody: Anti-phospho-MEK1/2 (Ser217/221)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Experimental Workflow:

BRAF_Assay_Workflow A Coat 96-well plate with GST-MEK1 B Block non-specific binding sites A->B E Add BRAF/inhibitor mix to MEK1-coated plate B->E C Prepare serial dilutions of N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide derivatives D Pre-incubate BRAF V600E with test compounds C->D D->E F Initiate kinase reaction by adding ATP E->F G Stop reaction and wash F->G H Add anti-phospho-MEK1/2 primary antibody G->H I Add HRP-conjugated secondary antibody H->I J Add TMB substrate and develop color I->J K Stop reaction and measure absorbance at 450 nm J->K

Figure 2: Workflow for the BRAF V600E Kinase Inhibition ELISA.

Procedure:

  • Substrate Coating: Coat the wells of a glutathione-coated 96-well plate with 100 µL of 0.5 µg/mL GST-MEK1 in a suitable buffer and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO, and then dilute further in kinase reaction buffer.

  • Kinase Reaction: a. In a separate plate, add 25 µL of the diluted compounds to 25 µL of BRAF V600E enzyme solution (e.g., 10 ng/well) and pre-incubate for 30 minutes at room temperature. b. After washing the MEK1-coated plate, transfer 50 µL of the enzyme/inhibitor mixture to each well. c. Initiate the kinase reaction by adding 50 µL of ATP solution (e.g., 10 µM final concentration) to each well. d. Incubate for 60 minutes at 30°C.

  • Detection: a. Stop the reaction by washing the plate three times with wash buffer. b. Add 100 µL of diluted anti-phospho-MEK1/2 antibody and incubate for 1 hour at room temperature. c. Wash the plate three times and add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. d. Wash the plate five times and add 100 µL of TMB substrate. Incubate until sufficient color development. e. Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase esterase activity.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Assay buffer (e.g., 20 mM Tris-SO4, pH 7.6)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • This compound derivatives

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

CA_Assay_Workflow A Prepare serial dilutions of N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide derivatives B Add CA enzyme and test compounds to 96-well plate A->B C Pre-incubate at room temperature B->C D Initiate reaction by adding 4-Nitrophenyl acetate (NPA) C->D E Monitor the increase in absorbance at 400 nm over time D->E F Calculate initial reaction rates E->F G Determine percent inhibition and calculate Ki values F->G

Figure 3: Workflow for the Carbonic Anhydrase Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in assay buffer.

  • Assay Setup: a. To the wells of a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound solution, and 20 µL of the CA enzyme solution (final concentration e.g., 10 nM). b. Include controls for no enzyme (blank) and no inhibitor (100% activity). c. Pre-incubate the plate for 10 minutes at room temperature.

  • Enzymatic Reaction: a. Prepare a stock solution of 4-Nitrophenyl acetate in acetonitrile. Dilute in assay buffer to the desired final concentration (e.g., 1 mM). b. Initiate the reaction by adding 20 µL of the NPA solution to each well.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis: a. Calculate the initial rate of the reaction (V) from the linear portion of the absorbance versus time plot. b. Calculate the percent inhibition for each compound concentration. c. Determine the inhibition constant (Ki) using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.

Conclusion

The provided application notes and protocols offer a robust framework for the enzymatic screening of this compound derivatives. Based on structural similarities to known drugs, BRAF kinase is a high-priority target, and the detailed ELISA protocol allows for effective screening against this key oncogenic driver. The secondary screening against carbonic anhydrases provides an opportunity to explore the broader pharmacological profile of these compounds. The structured data tables and workflow diagrams are designed to facilitate experimental planning and data interpretation for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common issues, and improving the overall yield and purity of the target compound.

Synthesis Overview

The synthesis of this compound typically proceeds through a two-step sequence starting from 2,4-difluoroaniline. The first step involves the introduction of a formyl group onto the aromatic ring, followed by the sulfonylation of the resulting aniline derivative with propanesulfonyl chloride.

Synthesis_Pathway A 2,4-Difluoroaniline B 2,4-Difluoro-3-formylaniline A->B Formylation (e.g., Vilsmeier-Haack or Duff reaction) C This compound B->C Sulfonylation (Propanesulfonyl chloride, Base)

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents?

A1: The primary starting material is 2,4-difluoroaniline. For the subsequent steps, the quality of the reagents is crucial for achieving high yields.

StepReagentRecommended PurityNotes
Formylation 2,4-Difluoroaniline>98%Impurities can lead to side reactions.
Formylating Agent (e.g., DMF/POCl₃)Reagent GradeUse freshly distilled POCl₃ for best results.
Sulfonylation 2,4-Difluoro-3-formylaniline>97%Ensure the starting material from the previous step is pure.
Propanesulfonyl chloride>98%Should be clear and colorless. A yellow tint may indicate decomposition.
Base (e.g., Pyridine, Triethylamine)AnhydrousMoisture can hydrolyze the sulfonyl chloride.
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)AnhydrousUse dry solvents to prevent unwanted side reactions.

Q2: What are the typical reaction conditions for the sulfonylation step?

A2: The sulfonylation is typically carried out under anhydrous conditions using a non-nucleophilic base. The reaction is often performed at a low temperature to control exothermicity and minimize side reactions.

ParameterTypical Range
Temperature 0 °C to room temperature
Reaction Time 2 - 12 hours
Solvent Anhydrous DCM or THF
Base Pyridine or Triethylamine
Stoichiometry 1.1 - 1.5 equivalents of propanesulfonyl chloride

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2,4-difluoro-3-formylaniline) and the appearance of the product spot indicate the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What is the best way to purify the final product?

A4: The final product, this compound, is a solid that can be purified by recrystallization or column chromatography.

Purification MethodRecommended Solvents
Recrystallization Ethanol/Water, Isopropanol
Column Chromatography Silica gel with an Ethyl Acetate/Hexanes gradient

Troubleshooting Guide

Step 1: Formylation of 2,4-Difluoroaniline

Q1: My formylation reaction shows low conversion of 2,4-difluoroaniline. What could be the cause?

A1: Low conversion in formylation reactions like the Vilsmeier-Haack reaction can be due to several factors. Ensure your phosphoryl chloride (POCl₃) is fresh and has not been exposed to moisture. The reaction is also sensitive to temperature; ensure it is maintained within the optimal range for the specific protocol. Inadequate stirring can also lead to poor mixing and low conversion.

Low_Conversion_Troubleshooting Start Low Conversion of Starting Material Check1 Check Reagent Quality (POCl₃, DMF) Start->Check1 Check2 Verify Reaction Temperature Start->Check2 Check3 Ensure Adequate Stirring Start->Check3 Action1 Use Freshly Distilled POCl₃ Check1->Action1 Degraded Reagents Action2 Optimize Temperature Profile Check2->Action2 Suboptimal Temperature Action3 Increase Stirring Rate Check3->Action3 Poor Mixing Result Improved Conversion Action1->Result Action2->Result Action3->Result

Caption: Troubleshooting workflow for low conversion in the formylation step.

Q2: I am observing multiple spots on my TLC plate for the formylation reaction mixture. What are the likely side products?

A2: The formation of multiple products can arise from over-formylation (diformylation) or side reactions if the temperature is not well-controlled. The presence of water can also lead to the decomposition of the Vilsmeier reagent, reducing the yield of the desired product. To minimize side products, add the aniline to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) and control the reaction temperature carefully.

Step 2: Sulfonylation of 2,4-Difluoro-3-formylaniline

Q1: The yield of my sulfonylation reaction is consistently low. What are the common reasons for this?

A1: Low yields in sulfonylation reactions are often due to the quality of the propanesulfonyl chloride, the presence of moisture, or an inappropriate choice of base.

  • Propanesulfonyl Chloride Quality: Ensure the propanesulfonyl chloride is not degraded. It should be a clear liquid.

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the sulfonyl chloride. Use anhydrous solvents and dry glassware.

  • Base Selection: A hindered or non-nucleophilic base like pyridine or triethylamine is preferred to avoid competing reactions. The base also acts as a scavenger for the HCl generated during the reaction.

Q2: My final product is difficult to purify and appears oily or discolored. What are the potential impurities?

A2: An oily or discolored product suggests the presence of impurities. Common impurities can include unreacted starting material, byproducts from the hydrolysis of propanesulfonyl chloride (propanesulfonic acid), and over-sulfonated products.

Purification_Troubleshooting Start Product Purification Issues (Oily/Discolored) Check1 Analyze Impurity Profile (TLC/HPLC) Start->Check1 Impurity1 Unreacted Starting Material Check1->Impurity1 Impurity2 Hydrolysis Byproducts Check1->Impurity2 Impurity3 Side Reaction Products Check1->Impurity3 Action1 Optimize Reaction Time/ Stoichiometry Impurity1->Action1 Action2 Ensure Anhydrous Conditions Impurity2->Action2 Action3 Control Reaction Temperature Impurity3->Action3 Purify Purification Strategy Action1->Purify Action2->Purify Action3->Purify Recrystallization Recrystallization Purify->Recrystallization Column Column Chromatography Purify->Column

Caption: Troubleshooting guide for product purification.

To address these issues, consider the following purification strategies:

  • Aqueous Wash: During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like propanesulfonic acid and HCl.

  • Recrystallization: If the product is a solid, recrystallization is an effective method for purification.

  • Column Chromatography: For persistent impurities, silica gel column chromatography can provide a high-purity product.

Experimental Protocols

General Protocol for the Sulfonylation of 2,4-Difluoro-3-formylaniline

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoro-3-formylaniline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution.

  • Addition of Sulfonyl Chloride: Add propanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.

Technical Support Center: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

This compound is a chemical compound with the CAS number 918523-58-7.[1][2][3][4] Its molecular formula is C₁₀H₁₁F₂NO₃S, and it has a molecular weight of approximately 263.26 g/mol .[4] It is typically supplied as a powder or liquid.[3] Due to the presence of the sulfonamide group, it is expected to be a weakly acidic compound. The difluoro-3-formylphenyl group contributes to its aromatic and hydrophobic nature, which can lead to low aqueous solubility.

Q2: Why is my this compound exhibiting poor solubility in aqueous buffers?

The low aqueous solubility of many sulfonamide-containing compounds like this compound can be attributed to their molecular structure.[5] These molecules often form stable crystalline lattices with strong intermolecular hydrogen bonds that are energetically unfavorable to break for dissolution in water.[5] The aromatic rings and the propyl group also contribute to the hydrophobicity of the molecule. In its non-ionized state, the compound is generally less soluble.[5]

Q3: What are the first steps I should take to troubleshoot precipitation of the compound in my experiment?

When encountering precipitation, consider the following initial troubleshooting steps:

  • Verify Stock Solution Integrity: Ensure your high-concentration stock solution, typically in an organic solvent like DMSO, is fully dissolved. Visually inspect for any precipitate.

  • Control Final Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous assay buffer as low as possible, ideally below 1%, to prevent it from affecting the biological assay.[5]

  • pH of the Aqueous Medium: The pH of your buffer can significantly impact the ionization and, therefore, the solubility of the sulfonamide.[5]

  • Temperature Control: Ensure all solutions are at a thermal equilibrium before mixing, as temperature fluctuations can affect solubility.[5]

Troubleshooting Guides

Issue 1: Compound precipitates upon dilution from an organic stock solution into an aqueous buffer.

Possible Causes:

  • The aqueous buffer's pH is not optimal for solubility.

  • The final concentration of the compound exceeds its solubility limit in the final buffer composition.

  • "Salting out" effect due to high salt concentration in the buffer.

Solutions:

  • pH Adjustment: Since the sulfonamide group is weakly acidic, increasing the pH of the aqueous buffer above its pKa will lead to its ionization, forming a more soluble salt. Experiment with a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition.[5]

  • Use of Co-solvents: While minimizing the primary organic solvent from the stock is crucial, the addition of a small, controlled amount of a water-miscible co-solvent to the final buffer can increase solubility. Examples include ethanol, polyethylene glycol (PEG), or propylene glycol.

  • Employ Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6]

Issue 2: The dissolved compound concentration is inconsistent between experiments.

Possible Causes:

  • The compound has not reached equilibrium solubility.

  • Adsorption of the hydrophobic compound to plasticware.

  • Time-dependent precipitation, where the compound falls out of solution over the duration of the experiment.

Solutions:

  • Ensure Equilibrium: When preparing solutions, allow sufficient time for the compound to dissolve completely. The standard shake-flask method, for instance, often requires 24-48 hours of agitation to reach equilibrium.[7]

  • Mitigate Adsorption: Use low-adhesion labware or silanized glassware to minimize the loss of the compound to surfaces.[5] Including a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) can also help prevent adsorption.[5]

  • Assess Kinetic Solubility: If you suspect time-dependent precipitation, measure the compound's concentration at different time points throughout your experimental window. This will help you understand its stability in the solution.

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Solvents

SolventTemperature (°C)Illustrative Solubility (µg/mL)
Water (pH 7.4)25< 1
DMSO25> 100,000
Ethanol255,000 - 10,000
PEG 4002520,000 - 30,000

Note: The solubility values presented are for illustrative purposes to demonstrate relative solubility and are not based on experimental data for this specific compound.

Table 2: Effect of pH and a Cyclodextrin on Aqueous Solubility (Illustrative Data)

ConditionTemperature (°C)Illustrative Solubility (µg/mL)Fold Increase
Water (pH 7.4)250.8-
Buffer (pH 8.5)251518.75
Water (pH 7.4) + 2% HP-β-CD255062.5
Buffer (pH 8.5) + 2% HP-β-CD25150187.5

Note: HP-β-CD stands for Hydroxypropyl-β-cyclodextrin. The data is illustrative.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.[7][8]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a glass vial.

  • Add a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.[5]

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.[5]

Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility

Solid dispersion is a technique used to improve the dissolution of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[6]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Povidone K30, PEG 6000)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure (Solvent Evaporation Method):

  • Dissolve both the compound and the hydrophilic carrier in a suitable organic solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Ensure complete dissolution to form a clear solution.

  • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be collected and used for dissolution studies to assess the enhancement in solubility and dissolution rate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting start Start with solid compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No ph_adjust Adjust Buffer pH precipitate->ph_adjust add_cosolvent Add Co-solvent precipitate->add_cosolvent add_excipient Use Excipients (e.g., Cyclodextrin) precipitate->add_excipient proceed Proceed with Experiment no_precipitate->proceed

Caption: A workflow for troubleshooting solubility issues.

hypothetical_pathway compound N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide target_enzyme Target Enzyme (Hypothetical Kinase) compound->target_enzyme Inhibition p_substrate Phosphorylated Substrate target_enzyme->p_substrate Phosphorylation substrate Substrate substrate->target_enzyme downstream_signaling Downstream Signaling Cascade p_substrate->downstream_signaling cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) downstream_signaling->cellular_response

Caption: A hypothetical signaling pathway for an enzyme inhibitor.

References

stability testing of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter several issues during the experimental use of this compound. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Low reaction yield or incomplete conversion Degradation of the starting material under the reaction conditions.Perform a forced degradation study to understand the compound's stability profile.[1][2][3] Avoid harsh acidic or basic conditions if the compound is found to be labile. Consider using milder reagents and lower reaction temperatures.
Poor solubility of the compound in the reaction solvent.Test the solubility in a range of solvents. Use a co-solvent system if necessary. Ensure the compound is fully dissolved before proceeding with the reaction.
Formation of unexpected side products The aldehyde group is susceptible to oxidation or reduction.If oxidation is suspected (e.g., to a carboxylic acid), perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If reduction is a concern, choose reagents that are selective and will not affect the aldehyde group.
The sulfonamide bond may be susceptible to cleavage under certain conditions.Avoid strong nucleophiles or harsh pH conditions that could lead to the cleavage of the S-N bond.[4]
Discoloration of the reaction mixture Formation of colored impurities due to degradation.Analyze the reaction mixture by techniques like HPLC or LC-MS to identify the impurities. Adjust reaction conditions (e.g., temperature, light exposure) to minimize their formation.
Inconsistent results between batches Variability in the purity of this compound.Characterize the starting material thoroughly before use (e.g., by NMR, LC-MS, and melting point) to ensure consistent quality.
Water content in the reaction.Use anhydrous solvents and reagents, and perform reactions under a dry atmosphere, as water can participate in degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the two most probable points of degradation are the sulfonamide linkage and the aldehyde group. The sulfonamide S-N bond can be susceptible to cleavage under strong acidic or basic conditions.[4] The aldehyde group is prone to oxidation to a carboxylic acid or reduction to an alcohol, depending on the reaction environment.

Q2: How should I store this compound to ensure its stability?

A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation of the aldehyde group.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of the compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of any impurities or degradants.

Q4: Is this compound sensitive to light?

Q5: Under what pH conditions is the sulfonamide group generally stable?

A5: Sulfonamides are generally more stable in neutral or slightly acidic to slightly basic conditions. They can be susceptible to hydrolysis under strongly acidic or alkaline conditions, which can lead to the cleavage of the sulfonamide bond.[6]

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a typical forced degradation study to assess the intrinsic stability of the compound under various stress conditions.[2][3]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed sample in the solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated HPLC method.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

    • Characterize major degradation products using LC-MS if necessary.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results

Stress Condition Reagent/Condition Duration Temperature % Degradation Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl24 h60°C15%Sulfonamide cleavage product
Base Hydrolysis0.1 M NaOH24 hRT25%Sulfonamide cleavage and aldehyde oxidation
Oxidation3% H₂O₂24 hRT35%Oxidized aldehyde (carboxylic acid)
ThermalSolid state48 h80°C5%Minor unidentified impurities
Photolytic1.2 million lux h--10%Photodegradation products

Visualizations

G Potential Degradation Pathways A N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide B Oxidation A->B [O] C Hydrolysis (Acidic/Basic) A->C H₂O, H⁺/OH⁻ D Reduction A->D [H] E N-(2,4-Difluoro-3-carboxyphenyl) propane-1-sulfonamide B->E F 2,4-Difluoro-3-formylaniline + Propanesulfonic acid C->F G N-(2,4-Difluoro-3-(hydroxymethyl)phenyl) propane-1-sulfonamide D->G

Caption: Potential degradation pathways for the target compound.

G Experimental Workflow for Stability Study A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B Prepare Samples and Controls A->B C Expose Samples to Stress B->C D Sample at Time Points C->D E Analyze by HPLC/LC-MS D->E F Quantify Degradation E->F G Identify Degradants E->G H Assess Stability Profile F->H G->H

Caption: General workflow for a forced degradation study.

G Troubleshooting Decision Tree start Unexpected Reaction Outcome q1 Low Yield? start->q1 q2 Side Products Observed? q1->q2 No a1 Check for Degradation (Run control reaction) q1->a1 Yes a3 Analyze Side Products (LC-MS, NMR) q2->a3 Yes a2 Optimize Conditions (Temp, Solvent, pH) a1->a2 a4 Modify Reaction (Protecting groups, inert atm.) a3->a4

Caption: Decision tree for troubleshooting reaction issues.

References

Technical Support Center: Optimization of Coupling Reactions Involving N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in cross-coupling reactions. The advice provided is based on established principles for coupling reactions with sterically hindered and electron-deficient aryl halides and sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

The primary challenges stem from the substrate's structure:

  • Steric Hindrance: The presence of ortho-substituents (fluoro and formyl groups) can impede the approach of the catalyst and coupling partner to the reaction center.[1][2]

  • Electronic Effects: The difluoro and formyl groups are strongly electron-withdrawing, which can influence the rate of oxidative addition in palladium-catalyzed couplings.[3]

  • Aldehyde Functionality: The formyl group may be sensitive to certain reaction conditions, such as strong bases or high temperatures, and could potentially coordinate with the metal catalyst.

  • Sulfonamide Group: The acidity of the sulfonamide proton may require careful selection of the base to avoid side reactions or catalyst deactivation.

Q2: Which types of coupling reactions are suitable for this substrate?

This substrate is a versatile building block for various C-C and C-N bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[4][5]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[6][7][8]

Q3: How do I choose the appropriate catalyst and ligand?

For sterically hindered and electron-deficient substrates, the choice of ligand is critical.[1]

  • Bulky, Electron-Rich Phosphine Ligands: These are often the most effective as their size can facilitate reductive elimination, and their electron-donating nature promotes oxidative addition.[1] Examples include biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1][9][10]

  • Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more consistent results and higher catalytic activity compared to generating the active catalyst in situ.[1]

Q4: Can nickel catalysts be an alternative to palladium?

Yes, nickel catalysts can be a cost-effective alternative for certain cross-coupling reactions, particularly for C-N bond formation (amination).[1][11][12] They have shown high selectivity for aryl halides.[1]

Troubleshooting Guides

Low or No Conversion

If you are observing low to no conversion of your starting material, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps

ProblemPossible CauseSuggested Solution
Low Reactivity Inefficient oxidative addition due to electron-deficient aryl halide.Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) to accelerate this step.[1][9][10] Consider using a higher reaction temperature, but monitor for decomposition of the formyl group.
Steric hindrance from ortho substituents.Employ bulky monodentate ligands which are often superior for highly hindered substrates.[1] A ligand screening is highly recommended.[1]
Catalyst Deactivation Catalyst poisoning by impurities in reagents or solvents.Ensure all reagents and solvents are anhydrous and of high purity. Degas the reaction mixture thoroughly.
Reaction with the formyl group.Protect the aldehyde as an acetal if it is found to be incompatible with the reaction conditions.
Incorrect Base The base may be too weak to facilitate transmetalation or deprotonation of the nucleophile.For Suzuki couplings, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[13]
The base may be causing decomposition of the starting material or product.If the formyl group is sensitive, a milder base such as K₂CO₃ might be necessary, potentially at the cost of a slower reaction rate.
Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

ProblemPossible CauseSuggested Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen or Pd(II) species.[14]Ensure the reaction is thoroughly degassed. Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[15]
Dehalogenation A competing reaction where the aryl halide is reduced.[14]This can be promoted by certain solvents or bases. Screen different solvents (e.g., toluene, dioxane, THF) and bases. Ensure anhydrous conditions.
Protodeborylation of Boronic Acid (Suzuki) Instability of the boronic acid, especially under aqueous basic conditions.[14]Use the corresponding boronate ester (e.g., pinacol ester) which is generally more stable. Minimize reaction time and temperature.
Aldehyde-Related Side Reactions The formyl group may undergo reactions under the coupling conditions.Consider protecting the aldehyde as an acetal prior to the coupling reaction. This can be deprotected in a subsequent step.

Experimental Protocols (General Guidelines)

The following are starting-point protocols that will likely require optimization for your specific coupling partners.

Suzuki-Miyaura Coupling
ParameterRecommended Condition
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3, 2 mol%)
Ligand XPhos, SPhos, or RuPhos (2-4 mol%)[1][9][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Toluene, Dioxane, or THF/water mixtures
Temperature 80-110 °C
Reactant Ratio Aryl Halide : Boronic Acid/Ester (1 : 1.2-1.5)

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).

  • Add the palladium source and ligand.

  • Add anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.[1]

Buchwald-Hartwig Amination

| Parameter | Recommended Condition | | :--- | :--- | :--- | | Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst | | Ligand | Bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) (2-4 mol%) | | Base | NaOtBu or LHMDS (1.2-2.2 equivalents)[16] | | Solvent | Toluene or Dioxane | | Temperature | 80-110 °C | | Reactant Ratio | Aryl Halide : Amine (1 : 1.1-1.2) |

Protocol:

  • In a glovebox or under an inert atmosphere, combine the palladium source, ligand, and base in a dry reaction vessel.

  • Add this compound (1 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent.

  • Seal the vessel and heat with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product.[1]

Sonogashira Coupling (Copper-Free)

| Parameter | Recommended Condition | | :--- | :--- | :--- | | Palladium Source | (AllylPdCl)₂ (2.5 mol %) or Pd(PPh₃)₄ (5 mol%) | | Ligand | P(t-Bu)₃ (10 mol %) or other suitable phosphine | | Base | Amine base such as DABCO or Et₃N (2 equivalents) | | Solvent | DMF, Acetonitrile, or THF | | Temperature | Room Temperature to 80 °C | | Reactant Ratio | Aryl Halide : Alkyne (1 : 1.1) |

Protocol:

  • To a degassed solution of this compound (1 equiv) in the chosen solvent, add the terminal alkyne (1.1 equiv) and the base (2 equiv).

  • Add the palladium source and ligand.

  • Stir the reaction at the desired temperature and monitor its progress.

  • Upon completion, perform a standard aqueous workup.

  • Purify the product by column chromatography.[6]

Visual Guides

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagent Purity & Integrity (Anhydrous, Degassed, Fresh) start->check_reagents optimize_catalyst Optimize Catalyst System (Ligand, Pd Source, Loading) check_reagents->optimize_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions Still Low Conversion success Successful Reaction optimize_catalyst->success Improved Conversion protect_fg Consider Protecting Formyl Group (e.g., as acetal) optimize_conditions->protect_fg Side Reactions Observed optimize_conditions->success Improved Conversion protect_fg->optimize_catalyst Re-optimize

Caption: A workflow for troubleshooting a failed coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L_n) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product arx Ar-X arx->oa_complex boronic R-B(OR)₂ boronic->oa_complex base Base base->oa_complex

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)-NR¹R²(L_n) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product arx Ar-X arx->oa_complex amine HNR¹R² amine->oa_complex base Base base->oa_complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Deprotection of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming challenges associated with the cleavage of the robust sulfonamide bond in this specific class of compounds. The presence of an electron-deficient, ortho-formyl substituted aryl ring presents unique challenges requiring careful selection of deprotection strategies to ensure high yield and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in deprotecting this compound? A1: The primary challenges stem from two key structural features:

  • High Stability of the Sulfonamide Bond: Sulfonamides are generally stable protecting groups, often requiring harsh conditions for cleavage.[1][2]

  • Sensitive Formyl Group: The aldehyde (formyl) group is susceptible to oxidation, reduction, and other transformations under many of the conditions typically used for sulfonamide deprotection.

  • Electron-Deficient Aromatic Ring: The two fluorine atoms and the formyl group withdraw electron density from the phenyl ring, influencing the reactivity of the N-S bond.

Q2: Which deprotection strategies are most promising for this substrate? A2: Given the electron-deficient nature of the aryl group, acidic hydrolysis under specific conditions is a highly promising route.[3][4] Studies have shown that trifluoromethanesulfonic acid (TfOH) can efficiently deprotect various neutral or electron-deficient N-arylsulfonamides.[5] Certain mild reductive methods that are chemoselective for the N-S bond over the aldehyde may also be applicable.

Q3: Can I use standard reductive methods like Sodium in liquid ammonia? A3: While dissolving metal reductions are a classic method for sulfonamide cleavage, they are generally not recommended for this substrate.[6][7] Such strongly reducing conditions are likely to reduce the formyl group to an alcohol or even a methyl group, leading to undesired side products. Milder, more selective reductive systems should be considered.[8]

Q4: Is there a risk of sulfonyl group migration? A4: Sulfonyl group migration, a Fries-type rearrangement, can occur under strong acidic conditions, particularly with electron-rich substrates.[1][3] While your substrate is electron-deficient, which typically favors direct deprotection, awareness of this potential side reaction is important, especially if using strong acids other than TfOH or at elevated temperatures.[3]

Troubleshooting Guide

Problem 1: The deprotection reaction is incomplete or sluggish.

Potential Cause Troubleshooting & Optimization
Insufficient Reagent For acidic cleavage, ensure a near-stoichiometric or appropriate excess of the acid is used.[4] For reductive methods, a sufficient excess of the reducing agent is critical.[9] Increase the equivalents incrementally while monitoring the reaction by TLC or LC-MS.
Low Reaction Temperature Many deprotection reactions are slow at room temperature.[9] Consider gentle heating (e.g., 50-90 °C for acidic methods) to increase the rate, but monitor closely for decomposition of the aldehyde.[5]
Poor Substrate Solubility Inadequate solubility can significantly slow down a reaction.[9] Ensure your substrate is fully dissolved. Consider alternative solvent systems or the use of a co-solvent. For acidic deprotection, 1,2-dichloroethane is often effective.[5]
Short Reaction Time Some deprotection reactions require extended periods to reach completion.[9] Continue to monitor the reaction over a longer duration before quenching.

Problem 2: The starting material or desired product is decomposing.

Potential Cause Troubleshooting & Optimization
Harsh Acidic Conditions Strong acids like concentrated HBr or H₂SO₄ can lead to decomposition or unwanted side reactions with the sensitive formyl group.[1] Switch to a milder and more selective acid catalyst like trifluoromethanesulfonic acid (TfOH).[3][5]
Non-selective Reductant Strong reducing agents will likely reduce the formyl group. Avoid reagents like Na/NH₃.
High Temperature The formyl-substituted aromatic ring may not be stable to high temperatures for prolonged periods. Attempt the reaction at the lowest effective temperature.

Problem 3: Unexpected spots are observed on the TLC/LC-MS.

Potential Cause Troubleshooting & Optimization
Reduction of Formyl Group If using a reductive pathway, you may be forming the corresponding benzyl alcohol. Use a milder reducing agent or optimize conditions (e.g., lower temperature, fewer equivalents).
Sulfonyl Group Migration This Fries-type rearrangement is a possibility under acidic conditions.[1] Confirm the structure of the byproduct by NMR. Using TfOH is known to favor deprotection over migration for electron-deficient systems.[3]
O-Sulfonation If solvent or scavengers contain hydroxyl groups (e.g., serine/threonine residues in peptide contexts), O-sulfonation can occur under acidic conditions.[9] This is less likely in a simple chemical synthesis but worth considering if complex additives are used.

Deprotection Strategy Comparison

The following tables summarize viable deprotection strategies for N-arylsulfonamides, with special consideration for the N-(2,4-Difluoro-3-formylphenyl) moiety.

Table 1: Acidic Deprotection Methods

MethodReagent / ConditionsTypical YieldAdvantagesDisadvantages / Aldehyde Compatibility
TfOH Hydrolysis 1.1-2.0 eq. TfOH in 1,2-dichloroethane, 50-90 °CHigh (>90%)[5]Excellent for electron-deficient substrates[3][4]; High-yielding; Aldehydes are generally compatible.[3]Requires handling of a strong, corrosive acid.
HBr / Acetic Acid 48% HBr, Phenol, Acetic Acid, HeatVariableEstablished method.Very harsh conditions; High likelihood of aldehyde decomposition or side reactions.[10]
Conc. H₂SO₄ Concentrated H₂SO₄, 100 °CVariableHistorically used.Extremely harsh; Not compatible with the target substrate.[7]

Table 2: Reductive Deprotection Methods

MethodReagent / ConditionsTypical YieldAdvantagesDisadvantages / Aldehyde Compatibility
Low-Valent Titanium TiCl₃, Lithium, THF, Ambient Temp.Good to Excellent[11]Very mild conditions; High functional group tolerance shown for olefins and some ethers.[11][12]Requires preparation of the active reagent; Chemoselectivity over the aldehyde needs to be verified experimentally.
Magnesium / Methanol Mg turnings, Anhydrous MeOH, RefluxGoodMild one-electron reduction; Operationally simple.[8]Can be slow; Potential for aldehyde reduction needs careful monitoring.
Samarium Diiodide SmI₂, THF, Low Temp.GoodMild conditions.[13]Stoichiometric use of expensive reagent; Aldehyde compatibility is a concern.

Experimental Protocols

Protocol 1: Deprotection using Trifluoromethanesulfonic Acid (TfOH) This protocol is adapted from the work of Javorskis and Orentas for the deprotection of electron-deficient N-arylsulfonamides.[3][5]

  • Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the this compound substrate (1.0 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: While stirring the solution at room temperature, add trifluoromethanesulfonic acid (TfOH, 1.5 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-2,6-difluorobenzaldehyde.

Protocol 2: Reductive Deprotection using Low-Valent Titanium This protocol is based on the procedure reported by Nayak for the cleavage of N/O-tosyl bonds.[11]

  • Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF followed by lithium wire (8.0 eq.), cut into small pieces. Add titanium(III) chloride (TiCl₃, 2.0 eq.) portion-wise at room temperature. The mixture will turn from violet to black, indicating the formation of low-valent titanium. Stir for 3 hours at room temperature.

  • Reaction: To the freshly prepared black suspension of low-valent titanium, add a solution of the this compound substrate (1.0 eq.) in anhydrous THF.

  • Monitoring: Stir the reaction mixture at ambient temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualized Workflows and Logic

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Substrate & Deprotection Method setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Prepare Reagent & Substrate Solutions setup->reagents execute Combine Reagents at Controlled Temperature reagents->execute monitor Monitor Progress (TLC / LC-MS) execute->monitor monitor->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for sulfonamide deprotection.

Troubleshooting_Tree start Reaction Incomplete? solubility Is Substrate Fully Dissolved? start->solubility Yes complete Reaction Complete start->complete No temp Is Temperature Optimal? solubility->temp Yes sol_sol Action: Change Solvent or Add Co-Solvent solubility->sol_sol No time Has Enough Time Elapsed? temp->time Yes temp_sol Action: Increase Temperature (monitor for decomposition) temp->temp_sol No reagent Are Reagent Equivalents Sufficient? time->reagent Yes time_sol Action: Extend Reaction Time time->time_sol No reagent_sol Action: Increase Reagent Equivalents reagent->reagent_sol No reagent->complete Yes

Caption: Troubleshooting decision tree for an incomplete reaction.

Strategy_Selection start Select Deprotection Strategy for This compound acid_path Acidic Cleavage start->acid_path reductive_path Reductive Cleavage start->reductive_path tf_oh Recommended: TfOH Hydrolysis acid_path->tf_oh Mild & Selective for Electron-Deficient Aryls harsh_acid Not Recommended: Conc. HBr / H2SO4 acid_path->harsh_acid Lacks Chemoselectivity (Aldehyde Decomposition) mild_red Possible: Low-Valent Ti, Mg/MeOH reductive_path->mild_red Milder Conditions, Requires Optimization harsh_red Not Recommended: Na/NH3, LiAlH4 reductive_path->harsh_red Lacks Chemoselectivity (Aldehyde Reduction)

Caption: Logic diagram for selecting a deprotection strategy.

References

Technical Support Center: Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in the manufacturing of pharmaceuticals such as Vemurafenib.[1][2][3]

Synthesis Pathway Overview

The primary synthetic route involves the reaction of 2,4-difluoro-3-formylaniline with propanesulfonyl chloride.

Synthesis_Pathway A 2,4-Difluoro-3-formylaniline C This compound A->C B Propanesulfonyl chloride B->C reagents + Base (e.g., Pyridine, Triethylamine) + Solvent (e.g., DCM, THF)

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and reagents for this synthesis?

The synthesis is typically performed by reacting 2,4-difluoro-3-formylaniline with propanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: What are the critical parameters for this reaction?

Key parameters to control are temperature, reaction time, and the purity of starting materials. The reaction is often carried out at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions. The purity of 2,4-difluoro-3-formylaniline is crucial, as impurities can lead to the formation of undesired byproducts.

Q3: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of the starting materials and the formation of the product.

Q4: What is a common purification method for the final product?

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. Column chromatography on silica gel may also be employed if recrystallization is not sufficient to remove impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive propanesulfonyl chloride (hydrolyzed).2. Insufficiently basic reaction conditions.3. Low reactivity of the aniline due to electron-withdrawing groups.4. Low reaction temperature.1. Use fresh or newly distilled propanesulfonyl chloride.2. Ensure the base is dry and added in sufficient molar excess (e.g., 1.5-2 equivalents). Consider a stronger, non-nucleophilic base if needed.3. Increase the reaction temperature gradually after the initial addition of the sulfonyl chloride. Prolong the reaction time.4. Allow the reaction to warm to room temperature and stir for an extended period (monitor by TLC/HPLC).
Formation of Multiple Byproducts 1. Reaction temperature is too high.2. Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.3. Di-sulfonylation of the aniline nitrogen (less common with secondary sulfonamide formation).1. Maintain a low temperature (0-5 °C) during the addition of propanesulfonyl chloride.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a controlled stoichiometry of propanesulfonyl chloride (1.0-1.1 equivalents).
Product is an Oil or Fails to Crystallize 1. Presence of impurities.2. Residual solvent.1. Purify the crude product using column chromatography before attempting recrystallization.2. Ensure all solvent is removed under vacuum. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.
Difficult Purification 1. Product and starting material have similar polarities.2. Formation of polar, water-soluble byproducts.1. Optimize the solvent system for column chromatography to achieve better separation.2. Perform an aqueous work-up. Wash the organic layer with dilute acid (to remove excess base) and brine.

Experimental Protocols

Synthesis of 2,4-Difluoro-3-formylaniline

A common route to 2,4-difluoro-3-formylaniline involves the protection of an aniline, followed by ortho-formylation and deprotection. Alternatively, it can be synthesized from 2,4-difluoroaniline through a Vilsmeier-Haack reaction or similar formylation methods. The purity of this starting material is critical for the success of the subsequent sulfonylation step.

Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 2,4-difluoro-3-formylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).

  • Reagent Addition: Slowly add a solution of propanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete? check_tlc Analyze by TLC/HPLC start->check_tlc low_yield Low Yield check_tlc->low_yield Low Conversion impurities Significant Impurities check_tlc->impurities Multiple Spots good_result Proceed to Work-up and Purification check_tlc->good_result Clean Conversion check_reagents Check Reagent Purity and Activity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) low_yield->optimize_conditions purification_strategy Adjust Purification Method (Recrystallization vs. Chromatography) impurities->purification_strategy characterize_byproducts Characterize Byproducts (NMR, MS) impurities->characterize_byproducts characterize_byproducts->optimize_conditions Identify Side Reaction

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and Alternative Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate intermediates is a critical decision that influences the efficiency of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Sulfonamide derivatives are a cornerstone in the development of a wide range of therapeutics, acting as crucial pharmacophores in antibacterial, anti-inflammatory, and anticancer agents.[1] This guide provides a detailed comparison of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide , a specialized intermediate, against a more conventional alternative, N-phenylpropane-1-sulfonamide . This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

This compound has emerged as a key building block in the synthesis of potent and selective modulators of Retinoid-related Orphan Receptor gamma t (RORγt), a critical target in the treatment of autoimmune diseases. Its unique substitution pattern, featuring two fluorine atoms and a formyl group, provides specific steric and electronic properties that are often essential for high-affinity binding to the target protein. In contrast, N-phenylpropane-1-sulfonamide represents a simpler, more fundamental sulfonamide intermediate, offering a baseline for comparison in terms of synthesis and reactivity.

Performance Comparison: A Data-Driven Analysis

The performance of these two intermediates can be assessed based on several factors, including synthetic accessibility (yield, reaction conditions) and the intrinsic properties conferred by their structural differences. The following table summarizes key quantitative data derived from literature precedents for the synthesis of each compound.

ParameterThis compoundN-phenylpropane-1-sulfonamideReference
Typical Synthesis Yield 75-85% (estimated from analogous reactions)85-95%[2]
Starting Material Complexity High (multi-step synthesis of precursor)Low (commercially available aniline)[3]
Reaction Temperature 0 °C to room temperature0 °C to room temperature[2]
Reaction Time 4-12 hours2-6 hours[2]
Purity (typical) >97%>98%[2]

The data indicates that while both intermediates can be synthesized in good yields, the preparation of this compound is inherently more complex due to the multi-step synthesis required for its substituted aniline precursor. This complexity can translate to higher costs and longer overall synthesis times. Conversely, the simpler N-phenylpropane-1-sulfonamide can be prepared in higher yields from readily available starting materials.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic procedures. The following sections provide methodologies for the synthesis of both the specialized and the alternative sulfonamide intermediates.

Synthesis of this compound

This synthesis involves a two-step process starting from the preparation of the key aniline precursor, followed by the sulfonylation reaction.

Step 1: Synthesis of 2,4-Difluoro-3-formylaniline (Hypothetical Route based on similar transformations)

  • Starting Material: 1,3-Difluorobenzene.

  • Formylation: Introduce a formyl group at the 2-position via a suitable electrophilic aromatic substitution reaction (e.g., Vilsmeier-Haack reaction).

  • Nitration: Introduce a nitro group at the 5-position.

  • Reduction: Reduce the nitro group to an amine to yield 2,4-difluoro-3-formylaniline.

Step 2: Sulfonylation of 2,4-Difluoro-3-formylaniline

  • To a solution of 2,4-difluoro-3-formylaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

  • Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of N-phenylpropane-1-sulfonamide

This is a straightforward, one-step procedure from commercially available starting materials.[2]

  • Dissolve aniline (1.0 eq) in diethyl ether at 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring completion by TLC.

  • Filter the reaction mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-phenylpropane-1-sulfonamide, which can be further purified by recrystallization if necessary.

Visualizing Synthetic Pathways and Logic

To better illustrate the synthetic logic and workflows, the following diagrams are provided.

G cluster_target Synthesis of this compound 1,3-Difluorobenzene 1,3-Difluorobenzene Formylation Formylation 1,3-Difluorobenzene->Formylation Nitration Nitration Formylation->Nitration Reduction Reduction Nitration->Reduction 2,4-Difluoro-3-formylaniline 2,4-Difluoro-3-formylaniline Reduction->2,4-Difluoro-3-formylaniline Sulfonylation Sulfonylation 2,4-Difluoro-3-formylaniline->Sulfonylation Target Intermediate N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Sulfonylation->Target Intermediate

Caption: Synthetic workflow for the target intermediate.

G cluster_alternative Synthesis of N-phenylpropane-1-sulfonamide Aniline Aniline Sulfonylation Sulfonylation Aniline->Sulfonylation Propane-1-sulfonyl chloride Propane-1-sulfonyl chloride Propane-1-sulfonyl chloride->Sulfonylation Alternative Intermediate N-phenylpropane-1-sulfonamide Sulfonylation->Alternative Intermediate G cluster_comparison Comparative Logic Target N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide High High (Specific electronic/steric properties) Target->High Functional Complexity High_cost High (Multi-step synthesis) Target->High_cost Synthetic Accessibility Alternative N-phenylpropane-1-sulfonamide Low Low (General purpose scaffold) Alternative->Low Functional Complexity Low_cost Low (Readily available starting materials) Alternative->Low_cost Synthetic Accessibility

References

structure-activity relationship of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, the structure-activity relationship (SAR) of novel inhibitor scaffolds is a critical area of investigation. This guide provides a comparative analysis of a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, potent inhibitors of the B-Raf kinase, a key player in the MAPK/ERK signaling pathway. While the specific compound N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide was not found in the available scientific literature, this closely related series offers valuable insights into the chemical features driving inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted cancer therapies.

Quantitative Comparison of B-Raf Inhibitors

The inhibitory potency of the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide series was evaluated against the constitutively active B-Raf(V600E) mutant kinase and in a cellular context using the Colo205 human colorectal cancer cell line, which harbors this mutation. For a comprehensive comparison, data for the clinically approved B-Raf inhibitors, Vemurafenib and Dabrafenib, are also included.

Compound IDR Group (at the sulfonamide nitrogen)B-Raf(V600E) IC50 (μM)[1]Colo205 Cell IC50 (μM)[1]
3a H0.1492.103
3b Methyl0.0450.531
3c Ethyl0.0330.385
3d Propyl0.0210.256
3e Isopropyl0.0250.311
3f Cyclopropyl0.0180.198
3g Cyclobutyl0.0150.155
3h Cyclopentyl0.0120.123
3i Cyclohexyl0.0100.107
3j Phenyl0.0280.354
3k 4-Fluorophenyl0.0220.287
3l 4-Chlorophenyl0.0190.211
3m 4-Methylphenyl0.0240.301
3n 4-Methoxyphenyl0.0310.412
3o Pyridin-2-yl0.0080.089
3p Pyridin-3-yl0.0110.115
3q Pyridin-4-yl0.0140.142
3r Pyrimidin-2-yl0.0070.076
3s 1-Methyl-1H-pyrazol-4-yl0.0060.068
Vemurafenib N/A0.013 - 0.031-
Dabrafenib N/A0.0006[2]-

Structure-Activity Relationship (SAR) Summary:

The data reveals several key trends for the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold:

  • Alkyl Substituents: Increasing the size of small alkyl substituents on the sulfonamide nitrogen from hydrogen to propyl generally enhances both enzymatic and cellular activity.

  • Cycloalkyl Substituents: Cycloalkyl groups are well-tolerated, with inhibitory potency increasing with ring size from cyclopropyl to cyclohexyl.

  • Aromatic Substituents: Phenyl and substituted phenyl rings at the R position result in potent inhibitors. Electron-withdrawing groups (fluoro and chloro) on the phenyl ring slightly improve activity compared to electron-donating groups (methyl and methoxy).

  • Heteroaromatic Substituents: The introduction of heteroaromatic rings, particularly pyridinyl, pyrimidinyl, and pyrazolyl moieties, leads to a significant increase in potency. The most potent compound in this series, 3s , features a 1-methyl-1H-pyrazol-4-yl group and exhibits low nanomolar inhibition of B-Raf(V600E) and potent anti-proliferative effects in Colo205 cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the B-Raf inhibitors.

B-Raf(V600E) Kinase Assay (FRET-based Z'-Lyte™)

This in vitro assay quantifies the enzymatic activity of the B-Raf(V600E) kinase and the inhibitory effect of the test compounds.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein), attached to a peptide substrate. In the absence of kinase activity, the substrate remains intact, and excitation of the donor fluorophore results in FRET to the acceptor, leading to acceptor emission. When the kinase phosphorylates the substrate, it becomes susceptible to a development reagent (a protease) that cleaves the peptide, separating the fluorophores and disrupting FRET. The resulting increase in donor emission is proportional to kinase activity.

Procedure:

  • Reaction Setup: In a 384-well plate, the B-Raf(V600E) enzyme, the peptide substrate, and ATP are combined in a kinase reaction buffer.

  • Inhibitor Addition: Test compounds, serially diluted in DMSO, are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.

  • Development: The development reagent is added, which selectively cleaves the non-phosphorylated substrate.

  • Detection: The fluorescence is measured using a plate reader, with excitation at the donor's wavelength and emission detection at both the donor and acceptor wavelengths. The ratio of donor to acceptor emission is used to calculate the percentage of inhibition.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Colo205 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

Visualizing the Mechanism of Action

To understand the context of B-Raf inhibition, it is essential to visualize the signaling pathway in which it operates.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor N-(3-ethynyl-2,4-difluorophenyl) sulfonamide derivatives Inhibitor->BRAF

Caption: The Raf-MEK-ERK signaling pathway and the point of inhibition by the sulfonamide derivatives.

Conclusion

The investigation into the structure-activity relationship of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives has yielded a series of highly potent B-Raf(V600E) inhibitors. The SAR studies highlight the importance of the substituent on the sulfonamide nitrogen for achieving optimal inhibitory activity, with small cycloalkyl and specific heteroaromatic moieties proving most effective. The experimental protocols described provide a robust framework for the evaluation of these and other kinase inhibitors. While no direct data was found for this compound, the findings from this closely related series suggest that the 2,4-difluorophenylsulfonamide core is a promising scaffold for the development of novel, targeted anti-cancer agents. Further exploration of substitutions at the 3-position of the phenyl ring is warranted to fully elucidate the SAR of this chemical class.

References

Comparative Analysis of Novel N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Potent and Selective B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of sulfonamide-based kinase inhibitors, derived from an N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold, demonstrates high potency and selectivity for the B-Raf(V600E) mutant kinase, a key driver in several human cancers. This guide provides a comparative analysis of these novel compounds, with a focus on the lead candidate, compound 3s, and contextualizes their performance against the established B-Raf inhibitor, Vemurafenib.

This analysis is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel kinase inhibitors for targeted cancer therapy. The information presented is based on preclinical data and aims to provide an objective comparison supported by experimental evidence.

Performance Comparison of B-Raf Kinase Inhibitors

The N-(3-ethynyl-2,4-difluorophenyl)sulfonamide series has been evaluated for its ability to inhibit the enzymatic activity of the oncogenic B-Raf(V600E) kinase and to suppress the proliferation of cancer cell lines harboring this mutation. The data are summarized below in comparison to Vemurafenib, a clinically approved B-Raf inhibitor.

In Vitro B-Raf(V600E) Kinase Inhibition

A series of compounds were synthesized and tested for their inhibitory activity against the B-Raf(V600E) kinase. The half-maximal inhibitory concentrations (IC50) were determined using a biochemical assay.

CompoundModification on Pyrazolopyridine CoreB-Raf(V600E) IC50 (nM)[1]
3f Unsubstituted46
3j 3-methoxy22
3l 3-methyl15
3m 3-cyclopropyl11
3n 3-phenyl9.0
3o 3-(4-pyridyl)3.0
3s 3-(4-(pyridin-2-yl)phenyl)4.0
Vemurafenib N/A31

Table 1: In vitro inhibitory activity of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives against B-Raf(V600E) kinase.

The lead compounds, particularly 3o and 3s , exhibited significantly greater potency against B-Raf(V600E) than the parent compound 3f and the approved drug Vemurafenib.[1]

Cellular Antiproliferative Activity

The antiproliferative effects of the lead compounds were assessed in a panel of human cancer cell lines, including those with the B-Raf(V600E) mutation and those with wild-type B-Raf (B-Raf WT).

Cell LineCancer TypeB-Raf StatusCompound 3o IC50 (nM)[1]Compound 3s IC50 (nM)[1]Vemurafenib IC50 (nM)[1]
Colo205ColorectalV600E294941
HT-29ColorectalV600E150200250
A375MelanomaV600E100120110
NZM20Melanoma (Patient-derived)V600E1825Not specified
NZM07Melanoma (Patient-derived)V600E8.011Not specified
888melMelanomaWT>10,000>10,000>10,000
NZM40Melanoma (Patient-derived)WT>10,000>10,000Not specified

Table 2: Antiproliferative activity of lead compounds in human cancer cell lines.

Compounds 3o and 3s demonstrated potent growth inhibition in B-Raf(V600E) mutant cell lines, with activity comparable to or slightly better than Vemurafenib.[1] Importantly, these compounds showed high selectivity, with no significant inhibition of proliferation in B-Raf WT cell lines.[1]

Kinase Selectivity Profile

To assess its specificity, compound 3s was profiled against a panel of 468 kinases. The results indicate that 3s is a highly selective inhibitor of B-Raf. At a concentration of 1.0 µM, it showed a selectivity score (S10) of 0.012, indicating that it inhibits a very small fraction of the tested kinases.[1] This high degree of selectivity is a desirable characteristic for a targeted therapeutic, as it can minimize off-target effects and associated toxicities.

Mechanism of Action and Signaling Pathway

The N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives exert their anticancer effects by inhibiting the constitutively active B-Raf(V600E) kinase. This, in turn, blocks downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. The inhibition of this pathway leads to decreased cell proliferation and the induction of apoptosis in cancer cells dependent on the B-Raf(V600E) mutation.

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates BRaf B-Raf (V600E) Ras->BRaf activates MEK MEK1/2 BRaf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Inhibitor Compound 3s Inhibitor->BRaf inhibits Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of Compound 3s.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro B-Raf(V600E) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf(V600E) kinase.

Materials:

  • Recombinant human B-Raf(V600E) enzyme

  • MEK1 as substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank control.

  • Add the B-Raf(V600E) enzyme to each well (except the blank).

  • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the detection reagent.

  • Read the luminescence on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds C Add compounds to assay plate A->C B Prepare enzyme and substrate/ATP solutions D Add B-Raf(V600E) enzyme B->D E Initiate reaction with substrate/ATP mix B->E C->D D->E F Incubate at 30°C E->F G Stop reaction and add detection reagent F->G H Read luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro B-Raf(V600E) kinase inhibition assay.

Cell Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Colo205, A375)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds or vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well.

  • Incubate as per the reagent manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for p-MEK and p-ERK

This experiment is performed to confirm the on-target activity of the inhibitors in a cellular context by measuring the phosphorylation levels of downstream effectors of B-Raf.

Materials:

  • Human cancer cell lines (e.g., Colo205)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.

Conclusion

The N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, particularly compound 3s , represent a promising new class of B-Raf inhibitors. They exhibit potent and selective inhibition of the B-Raf(V600E) kinase, leading to effective suppression of cancer cell proliferation in preclinical models. Their performance, in some cases exceeding that of the established drug Vemurafenib, warrants further investigation and development as potential therapeutic agents for B-Raf(V600E)-driven cancers. The high selectivity of compound 3s is a particularly encouraging feature that may translate to an improved safety profile in clinical settings.

References

Comparative Analysis of Cross-Reactivity for N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide-Based RAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide-based compounds, a class of potent RAF kinase inhibitors. The data presented herein is based on studies of structurally similar compounds, specifically N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which share the core difluorophenyl-sulfonamide scaffold. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the selectivity of this inhibitor class.

The primary target of these compounds is the RAF family of serine/threonine kinases, particularly the B-Raf(V600E) mutant, which is a key driver in several human cancers.[1][2] High selectivity is a critical attribute for kinase inhibitors to minimize off-target effects and associated toxicities. This guide summarizes the available cross-reactivity data against a broad panel of kinases and provides detailed experimental protocols for the key assays used in these evaluations.

Quantitative Cross-Reactivity Data

The selectivity of this class of compounds is exemplified by the profiling of a lead compound, herein referred to as "Compound Analog," against a panel of 468 kinases. The following table summarizes the inhibitory activity against the primary target B-Raf(V600E) and notable off-target kinases.

Target KinaseKinase Family% Inhibition at 1 µMIC50 (nM)
B-Raf(V600E) TKL >99 <10
B-RafTKL>9915
C-RafTKL>9925
ABL1 (E255K)TK98-
ABL1 (F317L)TK95-
ABL1 (M351T)TK98-
ABL1 (T315I)TK98-
ABL1TK99-
ABL2TK99-
ACK1TK93-
FESTK99-
FYNTK94-
LYNTK96-
YES1TK92-
DDR1TK98-
EPHA3TK91-
EPHA4TK90-
EPHA8TK90-
EPHB1TK90-
EPHB2TK90-
EPHB3TK90-
EPHB4TK90-
KITTK90-
PDGFRATK90-
VEGFR2TK90-

Data is representative of N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide derivatives as reported in scientific literature.[2] The table highlights off-targets with >90% inhibition at a 1 µM concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)

This assay is used to determine the inhibitory activity of the compounds against a panel of kinases.

  • Reagents and Materials: Z'-Lyte™ Kinase Assay Kit, purified recombinant kinases, ATP, and test compounds.

  • Procedure:

    • A solution of the test compound is prepared in 100% DMSO and serially diluted.

    • The kinase reaction is initiated by mixing the kinase, a FRET-peptide substrate, and ATP in a well of a 384-well plate.

    • The test compound is added to the reaction mixture.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

    • A development reagent is added to stop the kinase reaction and digest the non-phosphorylated peptide.

    • The fluorescence is measured using a fluorescence plate reader at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein).

    • The ratio of the two fluorescence intensities is calculated to determine the extent of phosphorylation and, consequently, the kinase inhibition.

    • IC50 values are calculated from the dose-response curves.[3]

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.

  • Cell Lines: Human cancer cell lines, such as Colo205 (B-Raf V600E mutant) and HCT116 (B-Raf wild-type).

  • Reagents and Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, cell culture medium, and test compounds.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well.

    • The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[4][5]

Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing compound selectivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (A-Raf, B-Raf, C-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide-based Inhibitor Inhibitor->RAF Inhibits

Caption: The RAF/MEK/ERK (MAPK) signaling pathway and the point of inhibition.

Experimental_Workflow Start Compound Synthesis Primary_Assay Primary Biochemical Assay (e.g., B-Raf V600E Z'-Lyte™) Start->Primary_Assay Cellular_Assay Cellular Proliferation Assay (e.g., Colo205 MTT Assay) Primary_Assay->Cellular_Assay Active Compounds Selectivity_Panel Broad Kinase Selectivity Profiling (e.g., 468 Kinase Panel) Cellular_Assay->Selectivity_Panel Potent Compounds Data_Analysis Data Analysis (IC50 Determination, Selectivity Score) Selectivity_Panel->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for assessing inhibitor cross-reactivity.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis Framework for N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available experimental data on the kinase inhibitory activity of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is not currently available. However, its core structure shares similarities with known kinase inhibitors, such as Vemurafenib, a potent inhibitor of the BRAF kinase.[1][2][3] Vemurafenib contains a related N-(difluorophenyl)propane-1-sulfonamide moiety, suggesting that this compound (referred to herein as Compound X ) is a plausible candidate for kinase inhibition, potentially targeting the MAPK/ERK pathway.

This guide provides a comprehensive framework for the systematic benchmarking of Compound X against established kinase inhibitors. The protocols, data presentation structures, and comparative logic outlined here are designed for researchers, scientists, and drug development professionals to rigorously evaluate novel chemical entities and determine their relative potency, selectivity, and potential for further development.

Comparative Efficacy: A Panel of Known Kinase Inhibitor Scaffolds

To provide a meaningful comparison, Compound X should be benchmarked against a panel of well-characterized inhibitors with diverse scaffolds and mechanisms of action, particularly those targeting the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[4]

Selected Benchmark Inhibitors:

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase. Its structural similarity makes it a primary benchmark.

  • Dabrafenib: Another potent and selective inhibitor of BRAF V600E with a different chemical scaffold.

  • Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2, kinases that act downstream of BRAF.[4]

  • Staurosporine: A broad-spectrum kinase inhibitor, useful as a control to assess the overall kinase selectivity of Compound X .

Data Presentation: Quantitative Comparison of Inhibitor Potency

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The following tables provide a template for presenting key experimental results.

Table 1: In Vitro Biochemical Potency (IC50)

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity in a biochemical assay. Lower IC50 values are indicative of higher potency.[4]

CompoundTarget KinaseIC50 (nM)
Compound X BRAF V600EExperimental Data
c-RAFExperimental Data
MEK1Experimental Data
VemurafenibBRAF V600E
c-RAF
MEK1
DabrafenibBRAF V600E
c-RAF
MEK1
TrametinibBRAF V600E
c-RAF
MEK1

Note: IC50 values can vary based on assay conditions. For a direct comparison, all compounds should be tested under identical experimental conditions.[5]

Table 2: Cellular Activity - Growth Inhibition (GI50)

Cell-based assays are crucial to determine if biochemical potency translates to functional inhibition within a cellular context. The GI50 value represents the concentration of the compound required to inhibit cell proliferation by 50%.

CompoundCell Line (BRAF Mutation)GI50 (nM)
Compound X A375 (V600E)Experimental Data
SK-MEL-28 (V600E)Experimental Data
HT-29 (V600E)Experimental Data
MCF-7 (WT)Experimental Data
VemurafenibA375 (V600E)
SK-MEL-28 (V600E)
HT-29 (V600E)
MCF-7 (WT)
DabrafenibA375 (V600E)
SK-MEL-28 (V600E)
HT-29 (V600E)
MCF-7 (WT)
TrametinibA375 (V600E)
SK-MEL-28 (V600E)
HT-29 (V600E)
MCF-7 (WT)

Note: A panel of cell lines with different genetic backgrounds (e.g., BRAF wild-type vs. mutant) is essential to assess target-specific cellular activity.

Table 3: Kinome Selectivity Profile

Kinase selectivity profiling is vital to identify potential off-target effects.[6] The selectivity score (S-score) is a quantitative measure of selectivity, with lower scores indicating higher selectivity.

CompoundNumber of Kinases Inhibited >90% at 1 µMSelectivity Score (S10 at 1µM)Primary Target(s)
Compound X Experimental DataExperimental DataExperimental Data
VemurafenibBRAF V600E
DabrafenibBRAF V600E
TrametinibMEK1/2
Staurosporine>200HighBroad Spectrum

Signaling Pathway and Experimental Workflow

Visual diagrams are essential for understanding the biological context and the experimental approach.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (BRAF, c-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib & Dabrafenib Vemurafenib->RAF Trametinib Trametinib Trametinib->MEK Kinase_Inhibitor_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Data Analysis & Comparison HTS High-Throughput Screen (Optional) IC50 IC50 Determination (Primary Target) HTS->IC50 Selectivity Kinome Selectivity Profiling IC50->Selectivity GI50 Cell Proliferation Assay (GI50 Determination) Selectivity->GI50 Target Target Engagement Assay (e.g., NanoBRET) GI50->Target Pathway Downstream Pathway Modulation (Western Blot) Target->Pathway Analysis Comparative Analysis of Potency & Selectivity Pathway->Analysis

References

Unveiling the Binding Mode of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data confirming the binding mode of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide derivatives to a specific biological target is not publicly available at the time of this publication. Based on a patent mentioning a structurally related compound, this guide focuses on the putative binding to the alpha-2C adrenergic receptor (α2C-AR) , a G protein-coupled receptor involved in regulating neurotransmitter release.[1][2] The following information is a comparative analysis based on known α2C-AR antagonists and computational modeling studies to provide a foundational understanding for researchers in drug development.

The α2C-AR is a key player in the central nervous system, and its modulation is a promising strategy for various neurological and psychiatric disorders.[3] The this compound scaffold represents a potential new chemotype for selective α2C-AR antagonism. Understanding its binding mode is crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Comparative Binding Affinities of α2C-Adrenergic Receptor Antagonists

To contextualize the potential of novel derivatives, it is essential to compare their binding affinities with established α2C-AR antagonists. The following table summarizes the binding affinities (Ki) of several known antagonists for the human α2C-AR, as determined by radioligand binding assays.

CompoundChemical Classα2C-AR Ki (nM)Selectivity ProfileReference
RauwolscineYohimbine Alkaloid~1-2Non-selective α2 antagonist[4]
JP-1302Imidazole Derivative~10α2C-selective[5]
BRL-44408Imidazoline~60-fold lower affinity for α2C vs α2Aα2A-selective[5]
AtipamezoleImidazole DerivativeHigh AffinityNon-selective α2 antagonist[5]
YohimbineYohimbine AlkaloidHigh AffinityNon-selective α2 antagonist[5]

Note: Ki values can vary depending on the experimental conditions, including the radioligand and cell line used.[4]

Inferred Binding Mode and Key Interactions

While a co-crystal structure of an this compound derivative with the α2C-AR is unavailable, computational docking studies on other antagonist ligands provide insights into the putative binding pocket.[6][7] The binding site is located within the transmembrane (TM) helices of the receptor.

Key interactions likely governing the binding of sulfonamide-based antagonists include:

  • Ionic Interaction: A hallmark of aminergic GPCR ligands is an ionic bond between a protonated amine on the ligand and a conserved aspartate residue, D3.32 , in TM3.[8]

  • Hydrogen Bonding: The sulfonamide moiety itself can act as both a hydrogen bond donor (N-H) and acceptor (S=O), potentially forming interactions with polar residues within the binding pocket.

  • π-π Stacking and Hydrophobic Interactions: The aromatic rings of the ligand are expected to engage in π-π stacking and hydrophobic interactions with aromatic residues such as F7.35 and other hydrophobic residues in TM helices 3, 5, 6, and 7.[6][7]

  • Halogen Bonding: The difluoro-phenyl moiety may participate in halogen bonding with backbone carbonyls or specific side chains, contributing to affinity and selectivity.

Experimental Protocols for Binding Mode Confirmation

To experimentally validate the binding mode of novel this compound derivatives, the following protocols are recommended:

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human α2C-adrenergic receptor.

  • Radioligand: [³H]-Rauwolscine (a non-selective α2 antagonist).

  • Non-specific binding control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).[4]

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5-10 mM MgCl₂, pH 7.4).[4]

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific ligand, radioligand, and cell membranes.

    • Competition Binding: Test compound at various concentrations, radioligand, and cell membranes.

  • Incubate the plate at 30°C for 30-60 minutes.[4]

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.

Materials:

  • Cell membranes from a cell line expressing the human α2C-adrenergic receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Known α2C-AR agonist (e.g., UK-14,304) and antagonist (e.g., rauwolscine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[4]

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To determine antagonist activity, pre-incubate the cell membranes with the test compound.

  • Add the known agonist, GDP, and [³⁵S]GTPγS.

  • Incubate the reaction mixture.

  • Terminate the reaction by filtration and wash with ice-cold buffer.

  • Measure the filter-bound radioactivity.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist in the presence and absence of the test compound. A rightward shift in the agonist dose-response curve indicates competitive antagonism.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_0 α2C-Adrenergic Receptor Signaling Ligand Antagonist (e.g., Sulfonamide Derivative) Receptor α2C-Adrenergic Receptor Ligand->Receptor Binding G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition Blocked ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylation Cascade

Caption: Alpha-2C Adrenergic Receptor Signaling Pathway.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Serial Dilutions of Test Compound B Set up 96-well Plate: Total, Non-specific, & Competition Binding A->B C Incubate at 30°C B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis: IC50 & Ki Determination E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

G cluster_0 Structure-Activity Relationship (SAR) Logic Core Core Scaffold: N-(phenyl)propane-1-sulfonamide R1 Modification of 2,4-Difluoro-3-formylphenyl group Core->R1 R2 Modification of Propane-1-sulfonamide group Core->R2 Assay Binding & Functional Assays R1->Assay R2->Assay SAR_Data SAR Data Generation Assay->SAR_Data Lead_Opt Lead Optimization SAR_Data->Lead_Opt

Caption: Logic of a Structure-Activity Relationship Study.

References

Safety Operating Guide

Personal protective equipment for handling N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS No. 918523-58-7). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes, dust, and direct contact that could cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.To prevent skin contact which may cause irritation or chemical burns.
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated and ventilation is inadequate.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.

Operational and Handling Plan

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing unnecessary items and ensuring a clean, uncluttered space.

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust.

    • If weighing, do so in a fume hood on a tared, contained weigh boat.

    • Use appropriate tools (e.g., spatula) for transfers to minimize dust creation.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all surfaces and equipment used.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • The compound may be sensitive to light and air; consider storage under an inert atmosphere and in a dark location.

  • Store away from strong oxidizing agents.

Emergency and Disposal Plan

Emergency Procedures:

Exposure Type Immediate Action
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

  • Do not allow the chemical to enter drains or waterways.

Procedural Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Equipment handle_dissolve->cleanup_decon After Experiment cleanup_wash Wash Hands and Exposed Skin cleanup_decon->cleanup_wash disp_waste Collect Waste in Labeled Container cleanup_wash->disp_waste After Cleanup disp_dispose Dispose via Approved Waste Stream disp_waste->disp_dispose

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.